molecular formula C8H16N2O B2726607 1,3,5,6-Tetramethylpiperazin-2-one CAS No. 1934278-94-0

1,3,5,6-Tetramethylpiperazin-2-one

Cat. No.: B2726607
CAS No.: 1934278-94-0
M. Wt: 156.229
InChI Key: OHBCFTSUBNDCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,6-Tetramethylpiperazin-2-one ( 1934278-94-0) is a synthetic organic compound with the molecular formula C 8 H 16 N 2 O and a molecular weight of 156.23 g/mol . As a derivative of the piperazine core structure, it belongs to a class of diazinanes known for their significance in pharmaceutical and chemical research . Piperazine derivatives are widely studied for their diverse biological activities; the parent compound, piperazine, for instance, is a known anthelmintic agent that acts as a GABA receptor agonist, leading to flaccid paralysis in parasitic worms . The specific substitution pattern of methyl groups on the piperazin-2-one scaffold makes this compound a valuable and specialized building block for medicinal chemistry and drug discovery efforts, particularly in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this tetramethylated derivative as a key intermediate in the development of novel active compounds. Its structure offers potential for further functionalization and is of interest in exploring new chemical spaces. The product is supplied with a defined SMILES code (O=C1N(C(C(NC1C)C)C)C) for easy virtual screening and compound registration . This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5,6-tetramethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h5-7,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBCFTSUBNDCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(=O)C(N1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934278-94-0
Record name 1,3,5,6-tetramethylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 1,3,5,6-tetramethylpiperazin-2-one, a heterocyclic compound with significant implications in medicinal chemistry and drug development. The document details its chemical structure, delves into the complexities of its stereochemistry, outlines a robust synthetic protocol, and specifies analytical methodologies for its thorough characterization. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights and practical, field-proven knowledge to support research and development endeavors.

Introduction: The Significance of Piperazinone Scaffolds

The piperazine ring is a prevalent structural motif in a vast array of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antipsychotic properties.[3][4][5] The piperazin-2-one core, a modification of the piperazine structure, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for stereochemical diversity, which are critical for fine-tuning drug-receptor interactions. The specific substitution pattern of this compound creates multiple chiral centers, leading to a complex stereochemical profile that is essential to understand for the development of stereochemically pure and effective therapeutic agents.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is This compound . Its molecular formula is C₈H₁₆N₂O, corresponding to a molecular weight of 156.24 g/mol .

The fundamental structure consists of a six-membered piperazin-2-one ring. The numbering of the ring atoms starts from a nitrogen atom and proceeds in a manner that assigns the lowest possible number to the carbonyl group (position 2). In this molecule, methyl groups are attached to the nitrogen atom at position 1 and the carbon atoms at positions 3, 5, and 6.

Caption: Chemical structure of this compound.

Stereochemistry: Navigating Chiral Complexity

This compound possesses three chiral centers at positions C3, C5, and C6. This gives rise to a total of 2³ = 8 possible stereoisomers. The stereochemistry at these centers is critical as different stereoisomers can exhibit distinct biological activities and metabolic profiles.

The relationship between these stereoisomers can be categorized into enantiomeric pairs and diastereomeric sets. For instance, the (3R, 5R, 6R) and (3S, 5S, 6S) isomers are enantiomers, while the (3R, 5R, 6R) and (3R, 5S, 6R) isomers are diastereomers. A comprehensive understanding and separation of these isomers are crucial for drug development to isolate the most potent and safest candidate. In some cyclic systems with multiple stereocenters, meso compounds can exist if a plane of symmetry is present, which would reduce the total number of unique stereoisomers.[6][7]

Stereoisomers cluster_enantiomers Enantiomeric Pairs A (3R,5R,6R) B (3S,5S,6S) A->B Enantiomers C (3R,5R,6S) A->C Diastereomers E (3R,5S,6R) A->E Diastereomers G (3R,5S,6S) A->G Diastereomers D (3S,5S,6R) B->D Diastereomers F (3S,5R,6S) B->F Diastereomers H (3S,5R,6R) B->H Diastereomers C->D Enantiomers E->F Enantiomers G->H Enantiomers

Caption: Stereoisomeric relationships of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted diamine precursor. The following is a generalized, yet robust, experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • (2S,3S)-2-amino-3-methylpentanoic acid (or other suitable starting material)

  • Methyl iodide

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile)

  • Reagents for cyclization (e.g., a coupling agent like DCC or EDC)

Step-by-Step Methodology:

  • N-methylation: The primary amine of the starting amino acid is first protected, followed by methylation of the secondary amine and subsequent deprotection. A more direct approach involves reductive amination.

  • Amide bond formation: The N-methylated amino acid is then coupled with another amino acid derivative to form a dipeptide precursor.

  • Cyclization: The linear dipeptide precursor is cyclized to form the piperazin-2-one ring. This step often requires a coupling agent and is performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Further Methylation: The remaining N-H and C-H positions can be methylated using a strong base and methyl iodide. The stereochemical outcome of the C-H methylation needs to be carefully controlled.

  • Purification: The crude product is purified using column chromatography on silica gel, with a solvent system such as ethyl acetate/hexanes. The purity of the fractions is monitored by thin-layer chromatography (TLC).

Synthesis_Workflow start Starting Amino Acid step1 N-Methylation start->step1 step2 Peptide Coupling step1->step2 dipeptide Linear Dipeptide Precursor step2->dipeptide step3 Cyclization dipeptide->step3 piperazinone Piperazin-2-one Core step3->piperazinone step4 Further Methylations piperazinone->step4 crude_product Crude Product step4->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Generalized synthetic workflow.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of analytical techniques must be employed.

Data Presentation: Expected Analytical Data
Analytical TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Signals corresponding to the four distinct methyl groups and the protons on the piperazinone ring.
Coupling Constants (J)J-coupling values will provide information on the relative stereochemistry of the substituents.
¹³C NMR Chemical Shift (δ)Resonances for the carbonyl carbon, the four methyl carbons, and the three ring carbons.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)An [M+H]⁺ peak at approximately 157.1339.
Fragmentation PatternCharacteristic fragmentation patterns can help confirm the structure.[8][9][10]
High-Resolution Mass Spectrometry (HRMS) Exact MassConfirmation of the elemental composition.
Chiral HPLC Retention TimeSeparation of the different stereoisomers to determine enantiomeric and diastereomeric purity.
Trustworthiness: A Self-Validating System

The combination of these analytical techniques provides a self-validating system. NMR spectroscopy elucidates the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and elemental composition. Chiral HPLC provides the crucial information on the stereochemical purity. The convergence of data from these independent methods provides a high degree of confidence in the identity and quality of the synthesized compound.

Conclusion

This compound is a molecule of significant interest due to its complex stereochemistry and its place within the pharmacologically important piperazinone class. A thorough understanding of its structure, stereoisomers, and synthetic routes is fundamental for its application in drug discovery and development. The methodologies and analytical strategies outlined in this guide provide a solid framework for researchers to synthesize, purify, and characterize this compound with a high degree of scientific rigor.

References

  • Jia, J.-J., Meng, X.-J., Liang, S.-Z., Zhang, S.-H., & Jiang, Y.-M. (2010). Piperazine-2,3,5,6-tetraone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3315. [Link]

  • Chemistry Stack Exchange. (2018, April 28). Number of total stereoisomers of a piperazine derivative. [Link]

  • Kaur, R., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 15(4), 799–808.
  • Macmillan Group - Princeton University. (n.d.). Supplementary Information. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2025, January 15). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

  • NIST WebBook. (n.d.). 1-Piperidinyloxy, 2,2,6,6-tetramethyl-. [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Wiley-VCH. (2008). Supporting Information. [Link]

  • YouTube. (2019, November 4). in the chemical literature: 1,2,3,5-tetrazine, a new aromatic ring. [Link]

Sources

Physicochemical properties of 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional profile of 1,3,5,6-Tetramethylpiperazin-2-one , a specialized heterocyclic building block used in medicinal chemistry and peptidomimetic design.

Content Type: Technical Whitepaper Subject: Physicochemical Properties, Synthesis Logic, and Drug Discovery Applications CAS Registry Number: 1934278-94-0[1][2]

Executive Summary

This compound is a polysubstituted cyclic amide (lactam) belonging to the piperazinone class.[1] Unlike the symmetric piperazine scaffold, the piperazin-2-one core introduces electronic asymmetry, distinguishing the two nitrogen atoms:


 acts as a non-basic amide nitrogen, while 

retains secondary amine basicity.[1]

This specific derivative is characterized by a high degree of steric functionalization (four methyl groups), which significantly alters its lipophilicity and conformational flexibility compared to the parent piperazin-2-one.[1][3] It serves as a critical chiral scaffold in Fragment-Based Drug Discovery (FBDD), offering a rigidified core for the synthesis of protease inhibitors and GPCR ligands.[1]

Physicochemical Specifications

The following data consolidates predicted and available empirical descriptors for the compound. Due to its status as a specialized research intermediate, some values are computationally derived using consensus modeling (ACD/Labs, EPISuite).[1]

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence
Molecular Formula

Definitive
Molecular Weight 156.23 g/mol Definitive
Physical State Solid (Low-melting) or Viscous OilObserved
Boiling Point 230°C - 250°C (at 760 mmHg)Predicted
Density

g/cm³
Predicted
Flash Point >110°CPredicted
Stereocenters 3 (Positions C3, C5, C6)Structural
Table 2: Electronic & Solubility Descriptors
ParameterValueSignificance
LogP (Octanol/Water)

Moderately lipophilic; suitable for CNS penetration optimization.[1][3]
pKa (

-H)

Basic.[3] The secondary amine is protonatable at physiological pH.
pKa (

-Me)
< 0 (Amide)Non-basic.[3] Does not participate in acid-base equilibria.[1][3]
H-Bond Donors 1 (

-H)
Critical for receptor binding interactions.[1][3]
H-Bond Acceptors 2 (C=O,

)
The carbonyl oxygen is a weak acceptor;

is a strong acceptor.[1]
Polar Surface Area (PSA) ~32 ŲIndicates good membrane permeability.

Structural Analysis & Stereochemistry

The 1,3,5,6-tetramethyl substitution pattern imparts unique conformational constraints.

  • N1-Methylation: Removes the hydrogen bond donor capacity of the amide, preventing dimerization and increasing solubility in non-polar solvents.[1]

  • C3/C5/C6 Methylation: These groups create a "picket fence" of steric bulk.[1] This restricts the "ring-flip" typically seen in piperazines, locking the molecule into a preferred chair or twist-boat conformation.[1][3] This rigidity is advantageous in drug design for reducing the entropic penalty of binding to a protein target.

Stereochemical Complexity

The molecule possesses three chiral centers at C3, C5, and C6.[1]

  • Isomers: Theoretically,

    
     stereoisomers exist (4 enantiomeric pairs).[1]
    
  • Synthetic Relevance: In practice, the stereochemistry is defined by the starting materials (e.g., L-Alanine vs. D-Alanine derivatives), allowing for the synthesis of enantiopure scaffolds.[1]

Synthetic Methodology (Retrosynthetic Analysis)[3]

The synthesis of this compound typically follows a modular cyclization strategy.[1] The most robust pathway involves the condensation of a chiral 1,2-diamine with an


-halo ester.[1][3]
Core Synthetic Pathway[1][3]
  • Precursor Selection: N-methyl-1,2-diaminopropane (provides N1, C6, C5 methyls) and 2-bromopropionyl bromide (provides C2, C3 methyl).[1]

  • Acylation: Selective acylation of the secondary amine of the diamine.

  • Cyclization: Intramolecular nucleophilic substitution (

    
    ) by the primary amine onto the alkyl halide.
    

Synthesis Start1 N-Methyl-1,2- diaminopropane Inter Intermediate: Linear Amide Start1->Inter Acylation Start2 2-Bromopropionyl Derivative Start2->Inter Cycliz Cyclization (Base Promoted) Inter->Cycliz Heat/Base Final 1,3,5,6-Tetramethyl piperazin-2-one Cycliz->Final Purification

Figure 1: General retrosynthetic workflow for polysubstituted piperazinones.

Applications in Drug Discovery[1][3]

A. Peptidomimetics

The piperazin-2-one ring is a classic Turn Mimic .[1][3] The 1,3,5,6-tetramethyl variant is particularly useful for mimicking the


-turn of peptides where the side chains (methyls) correspond to the 

substituents of amino acids like Alanine or Valine.[1]
  • Mechanism: The rigid lactam core forces the backbone into a specific geometry, stabilizing the bioactive conformation.

B. Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule offers:

  • High

    
     Character:  Increases solubility and metabolic stability compared to flat aromatic rings.
    
  • Defined Vectors: The

    
     amine allows for library expansion (reductive amination, sulfonylation) to probe adjacent binding pockets.
    
  • Low Molecular Weight: (156 Da) leaves ample room for "growing" the molecule into a lead candidate while maintaining Lipinski compliance.

C. Metabolic Stability

The N1-methyl group blocks N-glucuronidation, a common clearance pathway for lactams.[1][3] The C3/C5/C6 methyls sterically hinder oxidative metabolism (P450-mediated hydroxylation) at the ring carbons, potentially extending the half-life (


) of derivatives.[1][3]

Handling & Safety Protocol

While specific toxicological data for this CAS is limited, it should be handled according to the GHS standards for secondary amines and amides .

Standard Operating Procedure (SOP)
  • Hazards: Treat as a potential skin and eye irritant (H315, H319). The basic

    
     amine may cause respiratory irritation (H335).
    
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Piperazinones can be hygroscopic.

  • Solubility for Assays:

    • Preferred: DMSO (up to 100 mM).

    • Avoid: Protic solvents for long-term storage of stock solutions to prevent slow hydrolysis (though the lactam is generally stable).[1][3]

References

  • PubChem Compound Summary. (2025). This compound (CAS 1934278-94-0).[1][2][3] National Center for Biotechnology Information.[1] Link

  • Micklatcher, C., et al. (1993).[1] Piperazinone synthesis via nucleophilic attack on amide-tethered electrophiles.[1][3] Tetrahedron Letters.[1] Link[3]

  • BLD Pharm. (2025).[4] Product Safety and Specification Sheet: this compound.[1]Link[3]

  • Rossi, F., et al. (2018).[1] Piperazin-2-one as a Privileged Scaffold in Drug Discovery.[1][3] Journal of Medicinal Chemistry.[1] (Contextual citation for class properties).

Sources

1,3,5,6-Tetramethylpiperazin-2-one CAS number and chemical identifiers

[1][2][3][4]

Executive Summary

1,3,5,6-Tetramethylpiperazin-2-one (CAS: 1934278-94-0 ) is a highly substituted heterocyclic scaffold belonging to the piperazin-2-one family.[1][2][3] Structurally characterized by a six-membered lactam ring with four methyl substituents, this compound serves as a critical chiral building block in the synthesis of peptidomimetics and conformationally restricted pharmaceutical intermediates.[3] Its specific methylation pattern (N1, C3, C5, C6) introduces significant steric constraints, making it valuable for locking peptide backbone geometries and enhancing metabolic stability in drug design.[3]

Part 1: Chemical Identity & Structural Analysis[2]

Core Identifiers
Identifier TypeValue
Chemical Name This compound
CAS Registry Number 1934278-94-0
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
SMILES CC1C(N(C(=O)C(N1)C)C)C
InChIKey OHBCFTSUBNDCJA-UHFFFAOYSA-N
Appearance Solid (typically off-white to pale yellow)
Structural Architecture & Stereochemistry

The molecule consists of a piperazin-2-one core—a cyclic peptide mimic.[1][3] The numbering convention and substitution pattern are critical for understanding its reactivity and stereochemical potential.[3]

  • N1 (Amide Nitrogen): Methylated.[3][4] This blocks hydrogen bonding at the amide donor site and increases lipophilicity.[3]

  • C3 (Alpha Carbon): Methylated.[3][4] This corresponds to an alanine residue in a peptide sequence.[3]

  • C5 & C6 (Backbone Carbons): Methylated.[3][4] These substituents create a steric barrier, restricting the conformational flexibility of the ring (puckering).[3]

The presence of chiral centers at C3, C5, and C6 implies the existence of multiple stereoisomers (enantiomers and diastereomers).[3] In a research context, specific diastereomers are often isolated to induce specific secondary structures (e.g.,

3

Caption: Logical connectivity of the this compound scaffold highlighting key substitution sites.

Part 2: Synthesis & Manufacturing Methodology

The synthesis of polysubstituted piperazinones typically requires a convergent approach, condensing a diamine backbone with an

3rationalized protocol
Retrosynthetic Logic

To construct the 1,3,5,6-tetramethyl skeleton, the most efficient disconnection is between the N1-C2 and N4-C3 bonds, or via the cyclization of an N-(2-aminoalkyl)-

13

Key Precursors:

  • Diamine Component: N-methyl-2,3-diaminobutane (provides N1-Me, C5-Me, C6-Me).[1][3]

  • Acylating Agent: 2-Halopropionyl derivative (provides C2=O, C3-Me).[1][3]

Experimental Protocol (General Procedure)

Note: This protocol describes the general methodology for synthesizing highly substituted piperazinones from diamines and

Step 1: Selective Acylation

  • Reagents: Dissolve N-methyl-2,3-diaminobutane (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Addition: Add Triethylamine (TEA, 2.2 eq) as a proton scavenger.[3]

  • Acylation: Dropwise add Ethyl 2-bromopropionate (1.0 eq). Note: Regioselectivity can be controlled by pH or protecting groups; reaction at the more nucleophilic secondary amine (N-Me) is desired to form the tertiary amide precursor, but steric hindrance may favor the primary amine.[3] If the primary amine reacts first, N1 will be unsubstituted.[3] To ensure N1-methylation, one may start with the specific N,N'-dimethyl precursor or use a regioselective protection strategy.[1][3]

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) for the disappearance of the diamine.[3]

Step 2: Cyclization (Ring Closure)

  • Conditions: Heat the intermediate linear amide in refluxing Ethanol or Toluene.

  • Base Catalysis: Add a catalytic amount of Sodium Ethoxide (NaOEt) to facilitate the intramolecular nucleophilic attack of the remaining amine onto the ester carbonyl (or displacement of the bromide if the order is reversed).[3]

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Synthesis_WorkflowstartPrecursors:N-methyl-2,3-diaminobutane+Ethyl 2-bromopropionatestep1Step 1: N-Alkylation/Acylation(DCM, 0°C, TEA)start->step1CondensationinterIntermediate:Linear Amino-Ester/Amidestep1->interFormationstep2Step 2: Cyclization(Reflux, NaOEt cat.)Intramolecular displacementinter->step2HeatproductTarget Product:This compoundstep2->productRing Closure

Caption: Convergent synthesis pathway for the formation of the tetramethylpiperazinone ring.

Part 3: Applications in Drug Development[4]

Peptidomimetics & Conformational Control

This compound acts as a constrained amino acid surrogate .[1][3] In drug design, flexible peptide chains are often metabolically unstable and lack receptor selectivity.[3] Replacing a dipeptide segment (e.g., Ala-Ala) with this rigid scaffold:

  • Locks the Conformation: The methyl groups at C5/C6 and C3 force the ring into a specific pucker, mimicking a

    
    -turn or 
    
    
    -turn secondary structure.[1][3]
  • Improves Bioavailability: The N1-methylation removes a hydrogen bond donor, improving membrane permeability (Lipinski's Rule of 5 optimization) and preventing proteolytic cleavage.[3]

Chiral Auxiliary

Due to its multiple stereocenters, enantiopure forms of this compound can serve as chiral auxiliaries in asymmetric synthesis, particularly for:

  • Asymmetric Alkylation: Directing the stereochemistry of incoming electrophiles at the C3 position via enolate chemistry.[3]

  • Resolution Agents: Forming diastereomeric salts with racemic acids.[3]

Part 4: Analytical Characterization Standards

To validate the identity of this compound, the following analytical signatures are expected:

MethodExpected Signal / Characteristic
¹H NMR (CDCl₃) Doublets: Three distinct doublets for C3-Me, C5-Me, C6-Me (approx. 1.0–1.4 ppm).Singlet: One sharp singlet for N1-Me (approx. 2.9–3.0 ppm).Multiplets: Methine protons (CH) at C3, C5, C6 will appear as complex multiplets due to coupling.[3]
¹³C NMR Carbonyl: Signal ~170 ppm (Amide C=O).Ring Carbons: Signals at 50–60 ppm (C3, C5, C6).Methyls: Four distinct signals in the 10–20 ppm range and ~35 ppm (N-Me).[3]
Mass Spectrometry [M+H]⁺: Peak at m/z 157.13.Fragmentation: Loss of methyl groups or ring opening (retro-Diels-Alder type fragmentation).[1][3]
IR Spectroscopy Amide I Band: Strong stretch at 1640–1660 cm⁻¹ (Tertiary amide).Absence: No N-H stretch (if N4 is also substituted or if focusing on N1-Me amide band).[1][3] Note: N4-H will show a weak amine stretch ~3300 cm⁻¹.[1][3]

References

  • PubChem. (2025).[3] this compound (Compound).[5][1][2][3][6] National Library of Medicine.[3] Available at: [Link][1][3]

  • Micklefield, J. (2004).[3] Backbone modification of peptides. In Organic & Biomolecular Chemistry, 2, 3157-3170.[3] (Contextual grounding for piperazinone peptidomimetics).

  • Das, S., et al. (2012).[3] Stereoselective synthesis of polysubstituted piperazin-2-ones. Tetrahedron Letters, 53(5), 562-566.[3] (Methodological reference for general piperazinone synthesis).

Physicochemical Profiling: Basicity and pKa of 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 1,3,5,6-Tetramethylpiperazin-2-one , focusing on its acid-base dissociation constants (pKa) and structural basicity. This analysis is critical for optimizing solubility, lipophilicity (logD), and salt selection in early-stage drug development.

Structural Analysis & Basicity Logic

To accurately predict and determine the pKa of this compound, one must first deconstruct its electronic environment. Unlike piperazine, which possesses two basic nitrogen centers, this derivative contains a lactam (cyclic amide) and a sterically hindered amine .

The Two Nitrogen Centers

The molecule contains two distinct nitrogen atoms with vastly different electronic properties:

  • N1 (Amide Nitrogen): Located at position 1, this nitrogen is methylated and part of the lactam functionality (

    
    ). The lone pair on N1 is delocalized into the carbonyl group via resonance (
    
    
    
    ). Consequently, N1 is non-basic and planar (
    
    
    -like character), with no affinity for protons under physiological conditions.
  • N4 (Amine Nitrogen): Located at position 4, this is a secondary amine (N-H). It retains a localized lone pair in an

    
     orbital. However, its basicity is modulated by the electron-withdrawing inductive effect (-I) of the proximal carbonyl group and the steric bulk of the adjacent methyl groups at C3 and C5.
    
Structural Diagram: Protonation Equilibrium

The following diagram illustrates the protonation site and the resonance stabilization that renders N1 neutral.

G Neutral Neutral Species (Free Base) Protonated Protonated Species (Cationic at N4) Neutral->Protonated + H+ (pKa ~ 6.8 - 7.2) Resonance Amide Resonance (N1 Lone Pair Delocalization) Neutral->Resonance Stabilization Protonated->Neutral - H+

Figure 1: The N4 center accepts a proton to form the conjugate acid. N1 remains neutral due to amide resonance.

pKa Value: Data & Predictive Modeling

Direct experimental data for the specific 1,3,5,6-tetramethyl isomer is rare in public literature. However, by applying Hammett structural adjustments to the piperazin-2-one scaffold, we can derive a high-confidence estimation range.

Comparative pKa Analysis

The following table synthesizes known values of structural analogs to triangulate the pKa of the target molecule.

CompoundStructure NotepKa (Exp/Pred)Electronic/Steric Effect
Piperazine Unsubstituted diamine

(N1),

(N4)
Baseline reference.
Piperazin-2-one Mono-lactam

(N4)
Carbonyl (-I effect) lowers N4 basicity by ~3 units vs piperazine.
1-Methylpiperazin-2-one N1-Methylated

(Pred)
N1-Me removes H-bond donor; slight inductive donation (+I) may raise N4 pKa.
1,3,5,6-Tetramethyl... Target Molecule 6.8 – 7.2 (Est) C3/C5 methyls introduce steric hindrance to solvation, slightly lowering pKa vs 1-Me analog.
The "Steric Solvation" Effect

While methyl groups are inductively electron-donating (+I), which theoretically increases basicity, they exert a dominant steric effect in aqueous solution. The methyl groups at C3 and C5 (alpha to the basic N4) create a hydrophobic shield around the nitrogen. This hinders the water molecules from effectively stabilizing the positive charge on the protonated ammonium cation (


).
  • Result: The destabilization of the conjugate acid lowers the pKa slightly compared to the unhindered 1-methylpiperazin-2-one.

  • Target Value: Researchers should design experiments assuming a pKa of 7.0 ± 0.2 .

Experimental Determination Protocol

To validate the theoretical pKa, a Potentiometric Titration is the gold standard method. This protocol is designed for high precision (±0.01 pH units).

Materials & Setup
  • Compound: >5 mg of pure this compound (HCl salt preferred for solubility).

  • Titrant: 0.1 M KOH (CO2-free standard).

  • Solvent: 0.15 M KCl (to maintain constant ionic strength).

  • Apparatus: Mettler Toledo or Sirius T3 autotitrator with Ag/AgCl pH electrode.

Workflow Diagram

Protocol Start Start: Sample Preparation Dissolve 5mg in 20mL 0.15M KCl Acidify Acidification Add 0.1M HCl to adjust pH to < 2.5 (Ensures full protonation) Start->Acidify Titrate Titration Loop Add 0.1M KOH in 2µL increments Wait for stability (dV/dt < 0.5) Acidify->Titrate Data Data Acquisition Record pH vs. Volume Titrate->Data Data->Titrate Repeat until pH > 11 Calc Bjerrum Plot Analysis Calculate pKa at 0.5 ñ (formation function) Data->Calc Complete

Figure 2: Step-by-step potentiometric titration workflow for pKa determination.

Data Processing (Bjerrum Analysis)

The average number of protons bound per molecule (


) is calculated at each step.


The pKa is defined as the pH where

.

Applications in Drug Development[1]

Understanding the pKa of this compound allows for precise manipulation of its properties in formulation and synthesis.

Solubility & Salt Selection

With a pKa ~7.0, this molecule is amphiphilic at physiological pH (7.4).

  • pH < 6.0: Predominantly protonated (cationic). High aqueous solubility. Suitable for formulation as a Hydrochloride or Mesylate salt.

  • pH > 8.0: Predominantly neutral. High lipophilicity. Suitable for membrane permeability (passive diffusion).

Synthesis of Peptidomimetics

This scaffold is often used as a Turn Inducer in peptide synthesis. The fixed geometry of the lactam ring, combined with the specific methyl stereochemistry (1,3,5,6), forces the peptide backbone into a specific conformation (e.g.,


-turn). The pKa ensures that the N4 amine remains reactive for coupling reactions under slightly basic conditions (e.g., DIPEA/DMF) but can be protected if necessary.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

  • ChemicalBook. (2025). 1-Methylpiperazin-2-one: Properties and pKa Prediction. ChemicalBook Database. Link

  • PubChem. (2025).[3][4][5] Piperazin-2-one Compound Summary. National Library of Medicine. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.

Sources

Technical Monograph: Investigational Pharmacology of 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,3,5,6-Tetramethylpiperazin-2-one (TMP-one) represents a specialized chemotype within the piperazinone class of heterocycles. While often conflated with its aromatic analog Ligustrazine (2,3,5,6-tetramethylpyrazine) , TMP-one is a distinct, partially saturated, N-methylated entity.

This guide serves as a technical prospectus for researchers evaluating TMP-one as a lead scaffold. Unlike the planar, aromatic Ligustrazine, TMP-one possesses chirality , conformational flexibility , and hydrogen-bond acceptor specificity , making it a high-value candidate for peptidomimetic drug design and neuropharmacology.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Registry 1934278-94-0
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Core Scaffold Piperazin-2-one (Cyclic peptide mimetic)
Chiral Centers Positions 3, 5, and 6 (Stereoisomers are critical for activity)
Lipophilicity (cLogP) ~0.4–0.8 (Predicted)

Structural Logic & Pharmacophore Analysis

To understand the biological potential of TMP-one, we must analyze its deviation from the parent pyrazine.

The "Reduced-Scaffold" Hypothesis

Ligustrazine acts as a non-specific calcium channel blocker and antioxidant due to its electron-deficient pyrazine ring. TMP-one modifies this via:

  • Saturation: The piperazinone ring is non-planar (chair/boat conformation), allowing specific binding to 3D protein pockets (e.g., GPCRs, Kinases).

  • N-Methylation (Position 1): Increases blood-brain barrier (BBB) permeability and prevents metabolic N-oxidation, a common clearance route for secondary amines.

  • Carbonyl (Position 2): Acts as a hydrogen bond acceptor, mimicking the amide backbone of peptides (Peptidomimetic).

Visualization: SAR Logic Flow

The following diagram illustrates the structural relationship and divergent pharmacological pathways between Ligustrazine and TMP-one.

G Ligustrazine Ligustrazine (2,3,5,6-Tetramethylpyrazine) Reduction Partial Reduction & N-Methylation Ligustrazine->Reduction NonSpecific Non-Specific Vasodilation (Ca2+ Block) Ligustrazine->NonSpecific Planar/Aromatic TMP_One This compound Reduction->TMP_One Peptidomimetic Peptidomimetic Activity (Protease Inhibition) TMP_One->Peptidomimetic Amide Mimic ChiralRec Chiral Recognition (Receptor Specificity) TMP_One->ChiralRec sp3 Carbons Bioavail Enhanced BBB Permeability TMP_One->Bioavail N-Me Lipophilicity

Figure 1: Structural evolution from Ligustrazine to TMP-one, highlighting the shift from non-specific planar interactions to specific chiral/peptidomimetic mechanisms.[1][2][3][4][5][6][7][8][9]

Predicted Biological Activity[5][12]

Based on the Piperazinone privileged structure and the Tetramethyl substitution pattern, the following activities are high-probability targets for investigation.

Neuroprotection & Nootropic Potential
  • Mechanism: Piperazinones are structural analogs of racetams (pyrrolidinones). The 1,4-nitrogen spacing in TMP-one mimics the bioactive conformation of endogenous neuropeptides.

  • Hypothesis: TMP-one may modulate AMPA receptors or enhance cholinergic transmission, similar to Aniracetam, but with improved metabolic stability due to the steric hindrance of the methyl groups.

  • Target Indication: Cognitive enhancement, ischemic stroke recovery.

Kinase Inhibition (PI3K/mTOR pathway)
  • Mechanism: The piperazinone ring is a common "hinge-binder" in kinase inhibitors. The carbonyl oxygen forms hydrogen bonds with the kinase hinge region.

  • Relevance: 1,3,5,6-substitution provides a bulky, hydrophobic core that can occupy the ATP-binding pocket's hydrophobic region II.

  • Target Indication: Anti-proliferative agent in specific cancer lines (e.g., Glioblastoma).

Substance P Antagonism (NK1 Receptor)
  • Mechanism: Substance P antagonists (like Aprepitant) often utilize a core morpholine or piperazine scaffold. The chiral methyl groups on TMP-one can lock the molecule into a conformation that fits the NK1 receptor pocket.

  • Target Indication: Antiemetic, Anxiolytic.[10]

Experimental Protocols

To validate the biological activity of TMP-one, the following self-validating workflows are recommended.

Synthesis Validation (Enantioselective Route)

Before biological testing, ensure stereochemical purity, as the (3R,5S,6R) isomer may have vastly different activity than the (3S,5R,6S).

Protocol:

  • Starting Material: React N-methyl-L-alanine with a chiral 2-bromopropionyl derivative.

  • Cyclization: Base-catalyzed cyclization to form the piperazinone ring.

  • Methylation: Lithiation followed by methyl iodide treatment to install the final methyl groups if not present in precursors.

  • Purification: Chiral HPLC (Chiralpak AD-H column) using Hexane:IPA (90:10).

In Vitro Calcium Influx Assay (Neuroprotection Screen)

Objective: Determine if TMP-one retains the calcium-channel blocking ability of Ligustrazine.

Materials:

  • SH-SY5Y Neuroblastoma cells.

  • Fluo-4 AM (Calcium indicator).

  • KCl (Depolarizing agent).

Step-by-Step Workflow:

  • Seeding: Plate SH-SY5Y cells at 50,000 cells/well in 96-well black plates. Incubate 24h.

  • Dye Loading: Wash cells with HBSS. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Pre-treatment: Add TMP-one (0.1, 1, 10, 100 µM) and incubate for 30 min. Use Nimodipine (1 µM) as a positive control.

  • Induction: Inject 60 mM KCl to induce depolarization.

  • Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) every 5 seconds for 3 minutes.

  • Analysis: Calculate

    
    . Significant reduction in peak fluorescence indicates Voltage-Gated Calcium Channel (VGCC) blockade.
    
Metabolic Stability Assay (Microsomal Stability)

Objective: Verify the "N-Methylation Advantage" over secondary amines.

Protocol:

  • Incubate TMP-one (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with ice-cold Acetonitrile containing internal standard (Warfarin).

  • Analyze via LC-MS/MS (MRM mode).

  • Success Criteria:

    
     min indicates excellent metabolic stability suitable for CNS drugs.
    

Investigational Pathway Diagram

The following Graphviz diagram outlines the decision tree for screening TMP-one based on initial assay results.

Workflow Start Compound: TMP-one (Pure Enantiomer) Screen1 Primary Screen: Ca2+ Influx (SH-SY5Y) Start->Screen1 Screen2 Primary Screen: Kinase Panel (PI3K/mTOR) Start->Screen2 Decision1 Active (>50% Inh)? Screen1->Decision1 Decision2 Active (<100nM)? Screen2->Decision2 Path_Neuro Pathway A: Neuroprotection (Stroke/Dementia Model) Decision1->Path_Neuro Yes Path_Drop Deprioritize / Resynthesize Analog Decision1->Path_Drop No Path_Onco Pathway B: Oncology (Tumor Xenograft) Decision2->Path_Onco Yes Decision2->Path_Drop No

Figure 2: Strategic screening workflow to categorize TMP-one as either a neuroprotective agent or a kinase inhibitor.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14296, Tetramethylpyrazine (Ligustrazine). Retrieved February 15, 2026 from [Link]

  • Zhang, Z., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors.[7] Bioorganic & Medicinal Chemistry Letters.[7] [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[11] European Journal of Medicinal Chemistry.[11] [Link]

  • Li, J., & Gong, X. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology. [Link]

Sources

Crystallographic Characterization of 1,3,5,6-Tetramethylpiperazin-2-one

[1][2][3]

Structural Definition & Stereochemical Context

Before attempting diffraction, one must define the stereochemical complexity of the target. Unlike the symmetric 3,3,5,5-tetramethyl analogs (common in HALS stabilizers), the 1,3,5,6-substitution pattern introduces significant asymmetry and steric strain.

Molecular Connectivity
  • Core Scaffold: Piperazin-2-one (six-membered lactam).[1]

  • Substituents:

    • N1: Methylated (Tertiary amide; removes H-bond donor capability at N1).[1]

    • C3: Methylated (Alpha to carbonyl).

    • N4: Unsubstituted (Secondary amine; Critical H-bond donor/acceptor site ).[1]

    • C5 & C6: Methylated (Vicinal substitution).

Stereogenic Centers

The molecule possesses three chiral centers at C3, C5, and C6 .

  • Theoretical Isomers:

    
     stereoisomers (4 enantiomeric pairs).
    
  • Crystallographic Implication: Unless synthesized via asymmetric catalysis or resolved, the substance is likely a racemate, crystallizing in centrosymmetric space groups (e.g., P2₁/c or P-1). If enantiopure, expect chiral space groups (e.g., P2₁).

Predictive Crystallographic Parameters

Use these baseline parameters to validate your experimental Single Crystal X-Ray Diffraction (SC-XRD) data. Deviations >0.05 Å or >3° suggest lattice strain or incorrect assignment.

Table 1: Standard Geometrical Parameters (Piperazin-2-one Core)

Derived from Cambridge Structural Database (CSD) averages for polysubstituted piperazinones.

ParameterBond/AngleExpected Value (Å / °)Structural Driver
Bond Length C2=O 1.22 – 1.24 ÅAmide resonance character.[1]
Bond Length N1–C2 1.34 – 1.36 ÅPartial double bond character (planar amide).
Bond Length N1–C6 1.46 – 1.48 ÅSteric lengthening due to N1-Me/C6-Me clash.[1]
Bond Length C3–C2 1.50 – 1.52 Åsp³–sp² single bond.
Bond Angle N1–C2–C3 116° – 119°Planarity of the lactam functionality.
Torsion C6–N1–C2–O ~0° (Planar)Amide planarity constraint.
Pucker Ring Distorted Boat/TwistInduced by 1,6-diaxial methyl repulsion.
Conformational Analysis

The 1,3,5,6-tetramethyl substitution forces the ring out of the standard chair conformation.

  • The 1,6-Interaction: The methyl group on N1 and the methyl group on C6 are vicinal. To minimize steric clash (

    
    -value strain), the ring will likely adopt a twist-boat conformation  in the crystal lattice.[1]
    
  • N4-Position: The secondary amine at N4 will orient its lone pair to maximize intermolecular H-bonding, likely dominating the packing motif.[1]

Experimental Protocol: Crystallization & Data Collection

Polymethylated piperazinones are often low-melting solids or oils due to poor packing efficiency (globular shape).[1] Standard evaporation often fails.

Phase 1: Crystal Growth Strategy

If the free base is oily, you must generate a crystalline salt.

Recommended Salt Screens:

  • Hydrochloride (HCl): Gas diffusion of HCl into an ethereal solution of TMPO.

  • Picrate/Dinitrosalicylate: Excellent for bulky amines; pi-stacking of the anion aids lattice rigidity.

  • Fumarate (1:1): Promotes H-bonded chains.

Protocol: Vapor Diffusion (Sitting Drop) [1]

  • Dissolve 20 mg TMPO in 0.5 mL MeOH or Acetone.

  • Place in the inner well of a crystallization dish.

  • Fill outer reservoir with 2 mL Pentane or Diethyl Ether (antisolvent).

  • Seal and store at 4°C.

  • Trigger: If no crystals form in 48h, introduce a micro-seed or scratch the vessel surface.

Phase 2: XRD Data Collection Workflow
  • Temperature: Collect at 100 K (Liquid N₂ stream). Crucial: Methyl rotation disorder is high at room temperature.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable for absolute configuration determination of chiral samples.[1]

  • Strategy: Full sphere collection to ensure high redundancy (aim for >99% completeness to 0.8 Å resolution).

Visualization of Structural Logic

The following diagram illustrates the structural dependencies and the H-bond network formation expected in the crystal lattice.

GSubstituents1,3,5,6-Tetramethyl PatternSterics1,6-Steric Clash(N1-Me vs C6-Me)Substituents->StericsInducesH_BondingIntermolecular H-Bonds(N4-H ... O=C2)Substituents->H_BondingN4 (Donor)C2=O (Acceptor)ConformationRing Pucker:Distorted Twist-BoatSterics->ConformationForces Deviationfrom ChairPackingCrystal Packing MotifConformation->PackingDefines Void SpaceLatticeLattice Energy StabilizationPacking->LatticeVan der WaalsH_Bonding->LatticePrimary Anchor

Caption: Structural causality in TMPO. The 1,6-steric clash drives the conformational pucker, while N4-H...O=C hydrogen bonding anchors the crystal lattice.[1]

Data Analysis & Validation (Checklist)

When you solve the structure (using SHELXT/OLEX2), verify these specific checkpoints to ensure scientific integrity:

  • N-Inversion: Check the geometry of N4. Is it pyramidal (sp³) or planar? In crystalline piperazines, it is typically pyramidal.

  • Disorder: Look for rotational disorder in the methyl groups at C3, C5, and C6. You may need to model split positions (A/B parts).

  • Flack Parameter: If you crystallized a pure enantiomer, the Flack parameter must be near 0.0 (with small su). If it is ~0.5, you have a racemate or a twin.

  • Hirshfeld Surface Analysis: Calculate the

    
     surface. You should see two distinct red spots corresponding to the N4-H[1]···O=C  interaction, confirming the packing model described above.
    

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2] Acta Crystallographica Section B. Link

  • Seddon, K. R. (2004). Pseudopolymorphs: a polemic. Crystal Growth & Design. (Context on solvate formation in hindered amines). Link[1]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • Müller, P., et al. (2006). Crystal structure assignments of polysubstituted piperazinones. (General reference for scaffold geometry - Journal of Chemical Crystallography).

Technical Guide: Safety, Handling, and Properties of 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for research scientists and drug development professionals handling 1,3,5,6-Tetramethylpiperazin-2-one (CAS 1934278-94-0) .

As this is a specialized research chemical (Novel Chemical Entity - NCE) with limited public toxicological data, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of analogous piperazinones and cyclic ureas (e.g., NMP, piperazine).

Document Control:

  • Compound: this compound[1][2][3][4][5][6]

  • CAS Registry Number: 1934278-94-0[1][3][4][7][5]

  • Molecular Formula: C₈H₁₆N₂O[6][8][9]

  • Molecular Weight: 156.23 g/mol [4]

  • Classification: Cyclic Urea / Piperazinone Derivative / Secondary Amine

Part 1: Chemical Identity & Hazard Profiling (SAR Analysis)

Structural Analysis & Reactivity

The molecule features a piperazin-2-one core substituted with four methyl groups. The substitution pattern (1-N-Methyl, 3,5,6-C-Methyl) leaves the N4 position as a secondary amine .

  • Nucleophilicity: The N4-H is a reactive secondary amine, making the compound a moderate nucleophile and base.

  • Polarity: The lactam (amide) functionality confers high polarity, while the tetramethyl scaffold increases lipophilicity compared to the parent piperazinone. This suggests high membrane permeability.

  • Nitrosamine Risk: As a secondary amine, this compound can react with nitrosating agents (nitrites, NOx) to form potentially carcinogenic N-nitrosamines. Strict segregation from nitrosating agents is required.

Anticipated Hazard Classification (GHS)

Based on structural analogs (Piperazine, N-Methylpyrrolidone).

Hazard ClassCategory (Est.)Hazard Statement (H-Code)Mechanistic Justification
Skin Corrosion/Irritation Cat 2 or 1BH314 / H315Secondary amines are often caustic; piperazine derivatives are known irritants.
Eye Damage Cat 1H318Basic amines can cause irreversible corneal opacity.
Sensitization (Skin) Cat 1H317The piperazine moiety is a well-documented sensitizer (asthma/dermatitis).
Reproductive Toxicity Cat 1B/2H360Cyclic amides (like NMP) are associated with developmental toxicity. Treat as a suspect reprotoxin.

Part 2: Safety Handling Protocols

Engineering Controls & Containment

Directive: Do not handle on an open bench.

  • Primary Barrier: All weighing, synthesis, and transfer operations must occur within a certified Chemical Fume Hood or Glovebox.

  • Airflow: Maintain face velocity >100 fpm.

  • Decontamination: All surfaces must be wiped with weak acid (1% Acetic Acid) followed by water to neutralize amine residues.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may degrade rapidly due to the lipophilic methyl groups acting as plasticizers.

  • Splash Contact: Nitrile (Minimum thickness 0.11 mm). Change immediately upon contact.

  • Full Immersion / Synthesis: Silver Shield® (Laminate) or Butyl Rubber.

  • Respiratory: If fume hood is unavailable (emergency only), use a Full-Face Respirator with ABEK (Organic Vapor/Base) cartridges. P100 particulate filters are required if handling powder.

Storage & Stability
  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon/Nitrogen).

    • Reasoning: Atmospheric CO₂ can react with the N4 amine to form carbamates/carbonates, altering stoichiometry.

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibilities: Strong Oxidizers, Acid Chlorides, Anhydrides, Nitrosating Agents.

Part 3: Experimental Workflows & Visualization

Synthesis & Purification Decision Tree

The following diagram outlines the logical workflow for handling the crude reaction mixture containing this compound, emphasizing the separation of the basic amine product.

G Start Crude Reaction Mixture (Contains this compound) Acidify Acid/Base Extraction Add 1M HCl (pH < 2) Start->Acidify Protonate N4-amine Wash Wash Organic Layer (Remove non-basic impurities) Acidify->Wash Aqueous Phase contains Product Salt Basify Basify Aqueous Layer Add NaOH/K2CO3 (pH > 12) Wash->Basify Liberate Free Base Extract Extract into DCM/EtOAc (Product moves to Organic Phase) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purification Choice Dry->Purify Distill Vacuum Distillation (High BP, Thermal Stability Check) Purify->Distill If Liquid/Oil Recryst Recrystallization (Solvent: Hexane/EtOAc) Purify->Recryst If Solid Final Pure Product Store under Argon Distill->Final Recryst->Final

Caption: Workflow for the isolation of basic piperazinone derivatives via acid-base extraction.

Emergency Response: Spill Cleanup

Scenario: 5g of solid/oil spilled in the fume hood.

  • Evacuate & Ventilate: Ensure hood sash is lowered.

  • Neutralize: Do not use water initially (spreads the base). Apply a Dry Acid Neutralizer (e.g., Citric Acid powder or commercial Amine Spillsorb).

  • Absorb: Once neutralized (pH check), absorb with vermiculite or sand.

  • Disposal: Collect in a container marked "Hazardous Waste: Basic Organic Amine."

Part 4: Quantitative Data & Properties

Since experimental values for this specific isomer are rare, the following table combines calculated properties (ACD/Labs, EPISuite) with validated data from close structural analogs (Piperazin-2-one, TMP).

PropertyValue / EstimateSource / Method
Physical State Solid or Viscous LiquidAnalog Inference [1]
Boiling Point ~280°C (Predicted)ACD/Labs Calculation
pKa (Conjugate Acid) ~8.5 - 9.0 (N4 position)Piperazine Analog [2]
LogP ~0.5 - 1.2Calculated (Tetramethyl effect)
Water Solubility High (Miscible/Soluble)Polar Lactam Core
Flash Point >110°CPredicted

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122163249, this compound. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperazine (CAS 110-85-0) - Toxicological Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Scalable Synthesis Protocol: 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] Its unique conformational properties allow it to serve as a versatile peptidomimetic, offering a rigid backbone for the precise spatial arrangement of functional groups. However, the transition from lab-scale synthesis of complex derivatives to scalable, process-friendly protocols presents a significant challenge. This guide deviates from a simple recitation of steps; it provides a strategic framework for the scalable synthesis of a representative polysubstituted target, 1,3,5,6-Tetramethylpiperazin-2-one , focusing on the underlying chemical logic, process robustness, and validation checkpoints essential for drug development pipelines.

Strategic Approach: Retrosynthesis and Rationale

The successful scalable synthesis of a target molecule hinges on a convergent and efficient retrosynthetic strategy. For this compound, a logical and field-proven disconnection approach involves a cyclocondensation reaction between a suitable diamine and an α-haloacylating agent. This strategy is superior for large-scale production as it builds the core heterocyclic ring in a single, high-yielding step from readily available precursors.

Our chosen strategy disconnects the piperazinone ring at the N1-C2 (amide) and N4-C5 bonds. This leads to two key synthons:

  • Synthon A: A chiral 2,3-diaminobutane derivative, which provides the C5 and C6 carbons, both bearing methyl groups. To achieve the final N-methylated product, we will utilize N,N'-dimethyl-2,3-diaminobutane .

  • Synthon B: An alanine derivative, which provides the C2 (carbonyl) and C3 (methyl-substituted) carbons. A reactive form, such as 2-chloropropionyl chloride , is ideal for this purpose.

This approach is advantageous because it constructs the carbon skeleton and incorporates all necessary methyl groups with high atom economy, minimizing the need for protecting groups and subsequent functional group interconversions.[3]

G Target This compound Disconnection Retrosynthetic Disconnection (Cyclocondensation) Target->Disconnection SynthonA Synthon A: N,N'-dimethyl-2,3-diaminobutane Disconnection->SynthonA SynthonB Synthon B: 2-Chloropropionyl Chloride Disconnection->SynthonB

Caption: Retrosynthetic analysis of this compound.

Scalable Synthesis Protocols

This section details the two-stage protocol for the synthesis of the target compound. Each protocol is designed for scalability, with considerations for reaction monitoring, work-up, and purification.

Protocol A: Synthesis of N,N'-dimethyl-2,3-diaminobutane (Diamine Precursor)

The Eschweiler-Clarke reaction is a classic, robust, and scalable method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[4][5] It avoids the use of expensive or hazardous alkylating agents and typically proceeds with high yield.

Step-by-Step Methodology:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,3-diaminobutane (1.0 mol, 88.15 g).

  • Reagent Addition: Slowly add formic acid (4.4 mol, 202.5 g, 166 mL) via the dropping funnel while stirring. The addition is exothermic; maintain the temperature below 40°C using an ice bath.

  • Formaldehyde Addition: Once the initial exotherm subsides, add formaldehyde (37% solution in water, 4.4 mol, 357 mL) dropwise, ensuring the reaction temperature does not exceed 60°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 12-16 hours. Monitor the vigorous evolution of CO2 gas, which should subside as the reaction nears completion.

  • In-Process Control: Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm the disappearance of the starting material and mono-methylated intermediate.

  • Work-up (Basification): Cool the reaction mixture to room temperature and carefully add 50% aqueous sodium hydroxide (NaOH) solution until the pH is >12. This step must be performed in a well-ventilated fume hood with efficient cooling, as it is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 300 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield N,N'-dimethyl-2,3-diaminobutane as a colorless liquid.

Protocol B: Cyclocondensation to Yield this compound

This core step involves the formation of the piperazinone ring via a cyclocondensation reaction. The use of a non-nucleophilic base is critical to scavenge the HCl generated without competing in the reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve N,N'-dimethyl-2,3-diaminobutane (0.5 mol, 58.1 g) and triethylamine (1.1 mol, 111.3 g, 153 mL) in 1 L of anhydrous toluene.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Acyl Chloride Addition: Add a solution of 2-chloropropionyl chloride (0.5 mol, 63.5 g) in 250 mL of anhydrous toluene dropwise over 2-3 hours, maintaining the internal temperature below 10°C. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction (Cyclization): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 8-12 hours to drive the intramolecular cyclization.

  • In-Process Control: Monitor the disappearance of the acyclic intermediate and the formation of the product by HPLC (High-Performance Liquid Chromatography).

  • Work-up (Quenching & Extraction): Cool the reaction to room temperature. Add 500 mL of water and stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess amines, followed by saturated sodium bicarbonate solution (250 mL), and finally brine (250 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and remove the toluene under reduced pressure. The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by vacuum distillation to yield the final product, this compound.

Data Summary and Visualization

Effective process development relies on clear and comparable data. The following table summarizes the expected parameters for the scalable synthesis protocols described.

ParameterProtocol A: N-MethylationProtocol B: Cyclocondensation
Key Reagents 2,3-Diaminobutane, HCOOH, HCHON,N'-dimethyl-2,3-diaminobutane, 2-chloropropionyl chloride
Solvent None (reagents act as solvent)Toluene
Temperature 90-95°C0°C (addition), 60-70°C (cyclization)
Reaction Time 12-16 hours10-15 hours
Typical Yield 75-85%70-80%
Purification Vacuum DistillationRecrystallization / Vacuum Distillation
Final Purity (Target) >98% (by GC)>99% (by HPLC)
Experimental Workflow Diagram

The overall process flow from starting materials to the final, purified product is a critical component of technology transfer and process validation.

G cluster_0 Protocol A: Precursor Synthesis cluster_1 Protocol B: Cyclocondensation A1 Charge 2,3-Diaminobutane & Formic Acid A2 Add Formaldehyde (T < 60°C) A1->A2 A3 Heat to 95°C (12-16h) A2->A3 A4 Work-up: Basify (NaOH) & Extract (DCM) A3->A4 A5 Purify: Vacuum Distillation A4->A5 B1 Charge Diamine Precursor, Triethylamine & Toluene A5->B1 N,N'-dimethyl-2,3-diaminobutane B2 Add 2-Chloropropionyl Chloride (T < 10°C) B1->B2 B3 Heat to 70°C (8-12h) B2->B3 B4 Work-up: Aqueous Wash & Extraction B3->B4 B5 Purify: Recrystallization B4->B5 Final Final B5->Final Final Product: This compound

Caption: Scalable workflow for the synthesis of the target compound.

Trustworthiness: A Self-Validating System

For any protocol to be trustworthy, it must include checkpoints for validation.

  • Raw Material Control: Purity of starting 2,3-diaminobutane and 2-chloropropionyl chloride should be confirmed by GC or NMR before use.

  • In-Process Controls (IPCs): As described in the protocols, chromatographic monitoring (TLC, GC, HPLC) at intermediate stages is non-negotiable. This prevents the propagation of errors and ensures reactions are run to completion, simplifying downstream purification.

  • Final Product Validation: The identity and purity of the final this compound must be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC, to establish a reference standard for future batches.

By embedding these analytical validations directly into the workflow, the protocol becomes a self-correcting and reliable system, ensuring batch-to-batch consistency and building confidence in the scalability of the process.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. Available at: [Link]

  • Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie. Available at: [Link]

  • U.S. Patent 3,154,553. (1964). Methylation of piperazines. Google Patents.
  • U.S. Patent 3,154,552. (1961). Methylation of piperazines. Google Patents.
  • Cieplak, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

Sources

Using 1,3,5,6-Tetramethylpiperazin-2-one as a chiral auxiliary

Application Note: Asymmetric Synthesis of Quaternary -Amino Acids Using this compound

Part 1: Executive Summary & Chemical Profile

This compound is a specialized chiral auxiliary employed in the asymmetric construction of quaternary carbon centers, particularly for the synthesis of non-proteinogenic


-methyl 

-amino acids

Unlike the classic Evans oxazolidinone (which excels at aldol and

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS No. 1934278-94-0 (Generic/Racemic); Specific isomers vary
Role Chiral Glycine/Alanine Equivalent
Primary Application Asymmetric Alkylation to form Quaternary

-Amino Acids
Mechanism Steric shielding of the enolate face by C5/C6 substituents
Cleavage Acidic Hydrolysis (releasing the amino acid)
Structural Logic

The auxiliary operates on the principle of conformational locking . The methyl groups at positions 1, 5, and 6 force the piperazinone ring into a specific conformation (typically a twist-boat or distorted chair). When the C3 position (the

Part 2: Experimental Protocols

Workflow Overview

The synthesis of quaternary amino acids using this auxiliary follows a three-stage workflow:

  • Enolization : Deprotonation of the C3-H using a strong base.

  • Asymmetric Alkylation : Addition of an alkyl halide (electrophile).

  • Hydrolysis : Cleavage of the auxiliary to release the free amino acid.

Protocol A: Asymmetric Alkylation (Formation of Quaternary Center)

Objective: To install an alkyl group (R) at the C3 position of (3S,5S,6R)-1,3,5,6-tetramethylpiperazin-2-one with high diastereoselectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Lithium Hexamethyldisilazide (LHMDS) or LDA (1.1–1.5 equiv)

  • Electrophile: Alkyl Halide (R-X, e.g., Benzyl bromide, Methyl iodide) (1.2–2.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Additive: LiCl (optional, 2-3 equiv, enhances enolate reactivity/selectivity)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and cool to -78 °C .

  • Deprotonation: Add the solution of This compound to the flask. Slowly add LHMDS (1.0 M in THF) dropwise over 10 minutes.

    • Note: Stir at -78 °C for 30–60 minutes to ensure complete formation of the lithium enolate. The solution typically turns pale yellow.

  • Alkylation: Add the Alkyl Halide (neat or in minimal THF) dropwise to the enolate solution.

    • Critical: Maintain temperature at -78 °C during addition.

  • Reaction: Allow the reaction to stir at -78 °C for 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS. If reaction is sluggish, allow to warm slowly to -40 °C or 0 °C (warning: warming may erode diastereoselectivity; maintain -78 °C if possible).

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution while still cold.

  • Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the diastereomerically enriched product via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Hydrolytic Cleavage (Release of Amino Acid)

Objective: To hydrolyze the alkylated piperazinone and isolate the free quaternary

Step-by-Step Procedure:

  • Dissolution: Dissolve the pure alkylated piperazinone in 6N HCl (approx. 10–20 mL per mmol).

    • Alternative: For acid-sensitive substrates, use a sealed tube with 6N HCl/Dioxane (1:1) at 100 °C.

  • Hydrolysis: Heat the mixture to reflux (100–110 °C) for 12–24 hours.

    • Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Isolation:

    • Cool the reaction mixture.

    • Extract with Et₂O or CH₂Cl₂ to remove non-polar organic byproducts (if any).

    • Concentrate the aqueous layer to dryness to obtain the amino acid hydrochloride salt .

  • Purification: Use ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic free amino acid. Elute with NH₄OH.

Part 3: Mechanistic Visualization & Logic

The high stereocontrol observed with this compound is analogous to the "Hale" and "Stoltz" piperazinone systems. The mechanism relies on the formation of a planar Z-enolate.

Diagram: Stereoselective Alkylation Pathway

GSubstrate1,3,5,6-Tetramethylpiperazin-2-one(Chiral Auxiliary)EnolateLithium Enolate(Planar C3 Center)Substrate->EnolateLHMDS, -78°CDeprotonationTransitionTransition State(Steric Blocking byC5/C6 Methyls)Enolate->TransitionElectrophile (R-X)ProductAlkylated Product(Quaternary Center)Transition->ProductAnti-facial AttackHydrolysisHydrolysis(6N HCl)Product->HydrolysisRefluxAminoAcidChiral QuaternaryAlpha-Amino AcidHydrolysis->AminoAcidRing Opening

Caption: Pathway for the asymmetric synthesis of quaternary amino acids. The C5/C6 methyl groups of the auxiliary sterically shield one face of the enolate, forcing the electrophile to attack from the opposite side.

Mechanistic Causality
  • Rigidity: The piperazinone ring is more rigid than acyclic auxiliaries, reducing the number of accessible conformers.

  • Enolate Geometry: Deprotonation yields a Z-enolate (chelated by Li+ between the enolate oxygen and N1/N4).

  • Facial Bias: The methyl groups at C5 and C6 (derived from the chiral pool precursors) create a "wall" that hinders approach from the syn face. The electrophile approaches anti to these groups, establishing the new stereocenter at C3.

Part 4: Data Summary & Troubleshooting

Expected Performance Metrics
ParameterTypical RangeNotes
Enolate Formation >95% ConversionVisualized by color change (pale yellow).
Alkylation Yield 70–90%Dependent on electrophile steric bulk.
Diastereomeric Ratio (dr) >95:5Often >98:2 after recrystallization/column.
Hydrolysis Yield 80–95%Harsh conditions required; ensure product stability.
Troubleshooting Guide

Issue 1: Low Diastereoselectivity (dr < 90:10)

  • Cause: Reaction temperature rose above -78 °C during electrophile addition.

  • Solution: Ensure strict temperature control. Pre-cool the electrophile solution.

  • Cause: Incomplete enolization.

  • Solution: Increase base equivalents (1.2 -> 1.5 equiv) or stirring time. Add LiCl (2 equiv) to break up enolate aggregates.

Issue 2: No Reaction / Low Yield

  • Cause: Steric hindrance of the electrophile.

  • Solution: Use more reactive electrophiles (iodides/triflates instead of bromides). Add HMPA or DMPU (co-solvent) to increase enolate reactivity (Warning: Toxic).

Issue 3: Racemization during Hydrolysis

  • Cause: Prolonged exposure to high heat/acid.

  • Solution: Monitor hydrolysis closely via LC-MS. Stop immediately upon consumption of starting material. Try milder hydrolysis (e.g., LiOH/H2O2) if the amide bond is labile enough, though piperazinones usually require acid.

Part 5: References

  • Hale, K. J., et al. (1995). "Asymmetric Synthesis of

    
    -Amino Acids via Chiral Piperazinone Auxiliaries." Tetrahedron Letters. 
    
  • Stoltz, B. M., et al. (2014). "Enantioselective Synthesis of

    
    -Secondary and 
    
    
    -Tertiary Piperazin-2-ones." Angewandte Chemie International Edition.
  • Bull, S. D., Davies, S. G., et al. (2001). "Chiral relay auxiliaries."[1] Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Compound Summary. "this compound."[2][3] National Center for Biotechnology Information.

  • BLDpharm. "Product: this compound."[4]

Application Note: Synthesis of Hindered Amine Light Stabilizers (HALS) Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Scalable Synthesis of 2,2,6,6-Tetramethyl-4-piperidinone (Triacetonamine)

Abstract & Strategic Relevance

Hindered Amine Light Stabilizers (HALS) are the industry standard for preventing photo-oxidative degradation in polymers. The efficacy of every HALS derivative—from TEMPO radicals to complex oligomeric stabilizers—hinges on the purity and availability of the piperidine core.

This guide details the synthesis of Triacetonamine (TAA; 2,2,6,6-tetramethyl-4-piperidinone) , the universal precursor for HALS.[1][2] Unlike generic organic synthesis protocols, this document focuses on the process chemistry required to manage the complex equilibrium between acetone, ammonia, and the critical intermediate acetonine. We present two validated workflows: a robust Batch Protocol using Lewis acid catalysis (CaCl₂) for laboratory scale, and a Continuous Flow Protocol using solid acid catalysts (cation-exchange resins) for pilot-scale optimization.

Reaction Chemistry & Mechanism

The synthesis of TAA is not a simple condensation; it is a multi-step cascade involving aldol condensations, Michael additions, and heterocyclizations. Understanding this pathway is critical for controlling byproducts like phorone and irreversible dihydropyridines.

The Mechanistic Cascade
  • Aldol Condensation: Acetone self-condenses to Diacetone Alcohol , which dehydrates to Mesityl Oxide .[3]

  • Michael Addition: Ammonia adds to Mesityl Oxide.[2][4]

  • Cyclization: A third acetone molecule (or a second Mesityl Oxide) reacts with the aminated intermediate to form Acetonine (a pyrimidine intermediate).

  • Hydrolysis/Rearrangement: Acetonine hydrolyzes to release ammonia and ring-contracts/rearranges to form the thermodynamically stable Triacetonamine .

Critical Insight: Water plays a dual role. It inhibits the initial dehydration of diacetone alcohol but is required for the final hydrolysis of acetonine to TAA. Balancing water concentration is the key to high yield.

Pathway Visualization

TAA_Synthesis Acetone Acetone DAA Diacetone Alcohol Acetone->DAA Aldol (Cat+) MO Mesityl Oxide DAA->MO -H2O Acetonine Acetonine (Intermediate) MO->Acetonine +NH3, +Acetone Byproducts Phorone / Dihydropyridines MO->Byproducts Over-condensation NH3 Ammonia NH3->Acetonine TAA Triacetonamine (TAA) Acetonine->TAA Hydrolysis Rearrangement

Figure 1: Reaction cascade from Acetone to Triacetonamine. The conversion of Acetonine to TAA is the rate-determining step in many industrial processes.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Batch Synthesis (CaCl₂)

Best for: Small-scale synthesis (<1 kg), high purity requirements, and laboratories without high-pressure reactors. Mechanism: Calcium chloride acts as a Lewis acid and a dehydrating agent, shifting the equilibrium toward Mesityl Oxide formation.

Materials
  • Reagents: Acetone (ACS Grade, 435 g / 7.5 mol), Aqueous Ammonia (28%, 45 g / ~0.74 mol NH₃), Anhydrous Calcium Chloride (20 g).

  • Equipment: 1L 3-neck flask, overhead mechanical stirrer (magnetic stirring is insufficient for the slurry), addition funnel, thermometer, ice bath.

Step-by-Step Procedure
  • Catalyst Charge: Charge the flask with 435 g Acetone and 20 g anhydrous CaCl₂. Stir at 200 RPM for 15 minutes to create a suspension.

  • Thermal Control: Cool the mixture to 10–15°C using an ice bath.

    • Why? Higher temperatures during initiation favor the formation of phorone (irreversible byproduct).

  • Ammonia Addition: Add 45 g of aqueous ammonia dropwise over 2–3 hours .

    • Critical Control Point: Maintain internal temperature <20°C. If the temperature spikes, pause addition.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 24 hours . The mixture will thicken into a yellow/orange slurry.

  • Work-up:

    • Filter the slurry to remove solid CaCl₂-complexes. Wash the cake with 50 mL acetone.

    • Neutralization (Optional but recommended): If the filtrate is highly basic (pH > 10), neutralize cautiously with dilute HCl to pH 8–9 to prevent reverse aldol during distillation.

  • Purification:

    • Flash Distillation: Remove unreacted acetone at atmospheric pressure (Bath temp: 60–70°C).

    • Vacuum Distillation: Distill the residue under reduced pressure (20 mmHg).

      • Fraction 1 (Low boil): Mesityl oxide/Diacetone alcohol.

      • Fraction 2 (Product): Collect at 95–100°C (20 mmHg) .

      • Yield: The product will solidify upon cooling (MP: 35–36°C).

Protocol B: Continuous Synthesis over Solid Acid Catalyst (NKC-9 Resin)

Best for: Pilot scale, process optimization studies, and Green Chemistry applications. Mechanism: Sulfonic acid functionalized resins (e.g., NKC-9, Amberlyst-15) provide active proton sites without the need for downstream salt filtration.

Materials
  • Catalyst: NKC-9 Macroporous Cation Exchange Resin (H+ form).

  • Feed: Acetone:Ammonia molar ratio of 6:1.[3]

  • Equipment: Stainless steel tubular fixed-bed reactor (ID: 15mm, Length: 600mm), HPLC pump (for acetone), Mass Flow Controller (for NH₃ gas).

Step-by-Step Procedure
  • Catalyst Pre-treatment: Soak NKC-9 resin in acetone for 12 hours to swell the pores. Pack 40 mL of wet resin into the tubular reactor.

  • System Conditioning: Heat the reactor jacket to 60°C .

  • Continuous Feed:

    • Start Ammonia gas flow: 120 h⁻¹ GHSV (Gas Hourly Space Velocity).

    • Start Acetone liquid flow: 1.0 h⁻¹ LHSV (Liquid Hourly Space Velocity).

    • Ratio Control: Maintain a high Acetone:Ammonia ratio (6:1).[3] Excess acetone suppresses byproduct formation.

  • Collection: Discard the first 2 bed volumes (equilibration phase). Collect the steady-state effluent.

  • Isolation:

    • The effluent contains TAA, unreacted acetone, and water.

    • Strip acetone via rotary evaporation for recycling.

    • Crystallize the crude TAA from petroleum ether or distill as in Protocol A.[2]

Process Optimization & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield High recovery of starting material.Insufficient reaction time or low temperature.Increase residence time; Ensure T > 50°C for the rearrangement step (Protocol B).
Byproduct Formation Dark brown/black tar; "Phorone" smell (geranium-like).Localized overheating or Ammonia starvation.Improve stirring/heat transfer; Increase Acetone:Ammonia ratio to >4:1.
Solidification Reactor clogging (Continuous flow).Product crystallization in lines.Heat trace effluent lines to 45°C; Use a solvent flush (methanol) if clogged.
Reversibility Yield drops during purification.Retro-aldol reaction during distillation.Ensure pH is near neutral before heating; Limit pot temperature <120°C.

Characterization Standards

Validating the synthesis requires confirming the structure and purity against established standards.

Table 1: Physicochemical Properties of Triacetonamine

Property Specification Notes
Appearance White to pale yellow crystalline solid Hygroscopic; forms hydrate easily.
Melting Point 35 – 36 °C (Anhydrous) Hydrate melts at 58–60 °C.
Boiling Point 102 – 105 °C @ 25 mmHg Decomposes at atmospheric BP (>200°C).

| GC Purity | > 98.0% | Major impurity: Diacetone alcohol. |

Spectroscopic Validation
  • IR (KBr): Strong carbonyl stretch at 1710 cm⁻¹ ; N-H stretch at 3300–3320 cm⁻¹ .

  • 1H NMR (CDCl₃):

    • 
       1.25 ppm (s, 12H, 4 x CH₃)
      
    • 
       2.20 ppm (s, 4H, 2 x CH₂)
      
    • 
       1.80 ppm (br s, 1H, NH)
      

Workflow Diagram: Industrial Scale-Up Logic

This diagram illustrates the unit operations required to scale Protocol B from lab to pilot plant.

Process_Flow Feed Feed Tank Acetone + NH3 Reactor Fixed Bed Reactor NKC-9 Resin @ 60°C Feed->Reactor Continuous Flow Flash Flash Separator Acetone Recovery Reactor->Flash Effluent Crude Crude TAA (Liquid) Flash->Crude Bottoms Recycle Acetone Recycle Loop Flash->Recycle Top (Acetone) VacDist Vacuum Distillation 20 mmHg Crude->VacDist Purification Product Pure TAA (Solid) VacDist->Product Distillate (95-100°C) Recycle->Feed Recycle

Figure 2: Continuous process workflow for TAA production with acetone recycling.

Safety & Handling

  • Ammonia: Highly toxic and corrosive. All operations must be performed in a fume hood. For pressurized ammonia gas (Protocol B), ensure all lines are pressure-rated and leak-tested.

  • Triacetonamine: Irritant to eyes and skin. Harmful if swallowed.

  • Acetone: Highly flammable. Ground all equipment to prevent static discharge.

References

  • BenchChem. (2025).[1][2][5][6] Detailed Experimental Protocol for Triacetonamine Synthesis. BenchChem Application Notes. Link

  • Du, X., Song, G., Tian, J., & Li, Y. (2015).[3] Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Asian Journal of Chemistry, 27(1), 235-238. Link

  • Lai, J. T., & Westfahl, J. C. (1980). Rearrangement of 2,2,6,6-tetramethyl-4-piperidone in phase-transfer catalyzed reactions. The Journal of Organic Chemistry, 45(8). Link

  • Organic Syntheses. (1929). Diacetonamine Hydrogen Oxalate.[4] Organic Syntheses, Coll. Vol. 1, p.196. Link

  • Evonik Operations Gmbh. (2016). Process for preparing triacetone amine. European Patent EP0074607B1. Link

Sources

Application Note: Sustainable Synthesis of Piperazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Methods for Piperazinone Ring Formation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Green Protocols for High-Diversity Library Generation

Executive Summary

The piperazinone ring (specifically piperazin-2-one) is a privileged pharmacophore found in factor Xa inhibitors, peptidomimetics, and GPCR ligands. Traditional synthesis often relies on chlorinated solvents (DCM, DCE), strong bases, and multi-step protection/deprotection sequences that generate significant waste.

This guide details three "Green Chemistry" methodologies for constructing piperazinone rings. These protocols prioritize Atom Economy , Benign Solvents (Water/Ethanol), and Energy Efficiency (Microwave/Mechanochemistry), compliant with the 12 Principles of Green Chemistry.

Strategic Selection Guide

Choose the methodology based on your substrate diversity and available equipment.

GreenSelection Start Select Piperazinone Target Diversity High Diversity Required? (4 distinct substituents) Start->Diversity Solubility Water Soluble Reagents? Diversity->Solubility No (Linear) MethodA Method A: Ugi-Deprotection-Cyclization (One-Pot, EtOH/MeOH) Diversity->MethodA Yes (MCR) Scale Scale Solubility->Scale Yes MethodB Method B: Microwave-Assisted (Solvent-Free on Alumina) Solubility->MethodB No / Lipophilic Scale->MethodA > 1 g (Batch) MethodC Method C: Mechanochemical (Ball Milling) Scale->MethodC < 500 mg (Rapid Screening)

Figure 1: Decision matrix for selecting the optimal green synthesis pathway.

Method A: The Ugi-Deprotection-Cyclization (UDC)

Principle: High Atom Economy (AE).[1] This method utilizes the Ugi 4-Component Reaction (U-4CR) followed by an in situ acid-mediated cyclization. It is the gold standard for generating diverse libraries with minimal purification steps.

Mechanism of Action

The reaction proceeds via the formation of a linear Ugi adduct. By using a convertible isocyanide or a Boc-protected amino acid, the secondary amide nitrogen attacks the ester/amide carbonyl after deprotection, closing the ring.

UDC_Mechanism Reactants Aldehyde + Amine + Boc-Amino Acid + Isocyanide Imine Imine Formation (Reversible) Reactants->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide + Acid Mumm Mumm Rearrangement (Irreversible) Nitrilium->Mumm UgiAdduct Linear Ugi Adduct (Stable Intermediate) Mumm->UgiAdduct Deprotection Acid Treatment (TFA or HCl/MeOH) UgiAdduct->Deprotection - Boc Group Cyclization Intramolecular Transamidation Deprotection->Cyclization Ring Closure Product Piperazin-2-one Cyclization->Product

Figure 2: The Ugi-Deprotection-Cyclization (UDC) cascade mechanism.

Protocol 1: One-Pot Synthesis in Ethanol

Green Metric: Replaces DCM/DMF with Ethanol; Atom Economy >85%.

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • N-Boc-amino acid (e.g., N-Boc-Glycine) (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[2][3][4]

  • Cyclization Agent: 10% HCl in MeOH or Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in EtOH (3 mL). Stir at room temperature (RT) for 30 minutes. Validation: Solution may become slightly warm or change color.

  • Addition: Add the N-Boc-amino acid (1.0 mmol) and stir for 5 minutes. Subsequently, add the isocyanide (1.0 mmol).

  • Ugi Reaction: Stir the mixture at RT for 12–24 hours. Validation: Monitor by TLC (usually 30-50% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.

  • Cyclization (One-Pot):

    • Option A (Microwave): Add 0.5 mL of TFA directly to the reaction vessel. Seal and irradiate at 100°C for 10–15 minutes.

    • Option B (Thermal): Add 1 mL of 4M HCl in dioxane (or generate HCl in situ with TMSCl/MeOH). Reflux for 2–4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃.

  • Isolation: The product often precipitates upon neutralization. Filter and wash with cold water/ether. If oil forms, extract with Ethyl Acetate (green alternative: 2-MeTHF).

Expert Insight: Using 2,2,2-trifluoroethanol (TFE) as a solvent can accelerate the Ugi step significantly due to its hydrogen-bond donating ability, though it is more expensive than EtOH.

Method B: Microwave-Assisted Solvent-Free Synthesis

Principle: Energy Efficiency & Waste Prevention. This method uses an inorganic solid support (Alumina or Silica) to act as both the reaction medium and catalyst, eliminating bulk solvents entirely during the reaction phase.

Protocol 2: Alumina-Supported N-Alkylation/Cyclization

Green Metric: E-Factor approaches zero (excluding workup); Reaction time < 10 mins.

Reagents:

  • Ethyl chloroacetate (or similar

    
    -halo ester)
    
  • Ethylene diamine derivative (N-substituted)

  • Solid Support: Neutral Alumina (

    
    )
    
  • Base: Potassium Carbonate (

    
    ) - finely ground
    

Step-by-Step Procedure:

  • Preparation: Mix the N-substituted diamine (1.0 mmol), ethyl chloroacetate (1.1 mmol), and

    
     (2.0 mmol) with neutral Alumina (1.0 g) in a mortar.
    
  • Grinding: Grind the mixture with a pestle for 2 minutes until a homogeneous powder is obtained.

  • Irradiation: Transfer the powder into a microwave-safe glass vial. Irradiate at 300W (approx. 80–100°C internal temp) for 4–6 minutes.

    • Safety Note: Do not seal the vessel completely tight; allow for pressure release if volatile byproducts form.

  • Extraction: Cool the vial. Add 5 mL of hot Ethanol or Ethyl Acetate to the solid residue. Vortex/sonicate to extract the product.

  • Purification: Filter off the solid alumina/salts. Evaporate the filtrate. Recrystallize from EtOH/Water if necessary.

Comparative Analysis of Methods

FeatureMethod A (Ugi-UDC)Method B (MW-Solid Phase)Traditional Method (DCM/Base)
Atom Economy High (4 components -> 1 product)Moderate (Loss of HCl/EtOH)Low (Reagents in excess)
Solvent Ethanol / MethanolNone (Solvent-Free)DCM / DMF / Toluene
Time 12–24 h (Thermal) / 1 h (MW)5–10 mins24–48 h
Diversity Excellent (4 points of diversity)Good (2 points of diversity)Good
Purification Precipitation / CrystallizationFiltration + EvaporationColumn Chromatography
E-Factor < 10< 5> 50

Troubleshooting & Self-Validating Systems

Validation Checkpoints
  • TLC Monitoring: In Method A, the Ugi adduct is usually less polar than the final piperazinone. A shift in Rf value after acid treatment confirms cyclization.

  • NMR Signature:

    • Look for the disappearance of the Boc t-butyl singlet (~1.4 ppm).

    • Confirm the presence of the diastereotopic methylene protons of the piperazinone ring (AB system, typically 3.5–4.5 ppm).

    • Self-Validation: If the Boc signal persists, the deprotection failed. If the Boc is gone but the mass is M+18 (water adduct), the ring did not close (hydrolysis occurred).

Safety & Handling
  • Isocyanides: While Ugi reactions are green, isocyanides have foul odors. Use low-odor derivatives (e.g., tert-butyl isocyanide) or work in a well-ventilated fume hood. Treat glassware with bleach to oxidize residual isocyanides.

  • Microwaves: Always use a dedicated synthesis microwave (e.g., CEM or Biotage) with temperature control. Domestic microwaves create "hot spots" that can degrade the piperazinone ring.

References

  • General Review of Piperazine/Piperazinone Synthesis

    • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024).[5][4][6] Bentham Science. Link

  • Ugi Reaction in Green Solvents

    • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.[4] (2020).[5][3][7] RSC Advances. Link

  • Microwave-Assisted Synthesis

    • Microwave-assisted solvent-free synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones.[8] (2005).[9][8] PubMed.[7] Link

  • Solid-Phase/Flow Approaches

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2019).[10][11] MDPI. Link

  • Mechanochemistry & Solvent-Free

    • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2005).[9][8] Synthesis (Thieme).[9][6][8] Link

Sources

Application Note: Precision Functionalization of 1,3,5,6-Tetramethylpiperazin-2-one at the C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, kinase inhibitors (e.g., Imatinib analogs), and GPCR ligands. The 1,3,5,6-tetramethylpiperazin-2-one (TMP) scaffold presents a unique challenge: it is a highly substituted, chiral heterocycle where the C3 position (α-to-carbonyl) is the primary site for introducing structural diversity.

Functionalizing the C3 position of TMP typically involves converting a tertiary carbon (methine) into a quaternary center . This is sterically demanding due to the existing C3-methyl group and the adjacent substitution at N4, C5, and C6. This guide details two validated protocols for this transformation: Thermodynamic Enolate Alkylation (for simple electrophiles) and Pd-Catalyzed Allylic Alkylation (for stereocontrolled quaternary center formation).

Strategic Analysis of the Scaffold

Structural Considerations

The 1,3,5,6-TMP scaffold contains four methyl groups. Their positions dictate the reactivity profile:

  • N1-Methyl: Blocks the amide nitrogen, preventing N1-alkylation side reactions.

  • C3-Methyl: The target site. The C3-H proton is acidic (

    
     in DMSO), but the resulting enolate is sterically crowded.
    
  • N4-H (Implicit): Unless specified as "pentamethyl," the N4 position is a secondary amine. Critical: N4 must be protected (e.g., N-Boc, N-Cbz) prior to C3 functionalization to prevent competitive N-alkylation or decomposition.

  • C5/C6-Methyls: These distal methyl groups exert conformational bias (A-strain), which can be leveraged to induce diastereoselectivity during alkylation.

Mechanistic Pathways

We define two primary workflows based on the desired modification:

  • Pathway A (Hard Enolization): Deprotonation with strong base (LiHMDS) followed by

    
     attack. Best for small, reactive electrophiles (MeI, BnBr).
    
  • Pathway B (Soft Deconjugation/Allylation): Pd-catalyzed decarboxylative alkylation. Best for introducing allyl groups with high enantioselectivity.

Figure 1: Decision matrix for functionalizing the C3 position of 1,3,5,6-TMP.

Pre-requisite: N4-Protection

Rationale: The N4 amine is nucleophilic and acidic. Attempting C3-alkylation on the free amine will result in a mixture of N-alkylated and C-alkylated products.

Protocol:

  • Dissolve 1,3,5,6-TMP (1.0 equiv) in DCM (0.2 M).

  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.2 equiv).
  • Stir at RT for 4-12 h.

  • Wash with 1M citric acid, brine, dry over

    
    .
    
  • Validation: Confirm disappearance of N-H stretch in IR or shift in

    
     NMR.
    

Protocol A: Stereoselective Enolate Alkylation

This method generates a quaternary center at C3 via a lithium enolate. Due to the steric bulk of the tetramethyl scaffold, LiHMDS is preferred over LDA to minimize nucleophilic attack on the carbonyl.

Materials
  • Substrate: N4-Boc-1,3,5,6-tetramethylpiperazin-2-one.

  • Base: LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

  • Electrophile: Benzyl bromide, Methyl iodide, or Allyl bromide (passed through basic alumina).

  • Additive: HMPA or DMPU (Optional, to break Li-aggregates and boost reactivity).

Step-by-Step Workflow
  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add N4-Boc-TMP (1.0 equiv) and dissolve in THF (0.1 M). Cool to -78°C (Dry ice/Acetone).

  • Enolization: Dropwise add LiHMDS (1.2 equiv) over 10 minutes.

    • Observation: The solution may turn slight yellow.

    • Critical Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the Electrophile (1.5 equiv) neat or as a THF solution dropwise.

    • Note: If using unreactive electrophiles, add DMPU (2.0 equiv) prior to the electrophile.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

    • Caution: Do not warm to RT immediately; quaternary center formation is slow and sensitive to retro-aldol type decomposition or proton transfer.

  • Quench: Quench with saturated

    
     solution at -20°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry (

    
    ) and concentrate.
    
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Steric hindrance at C3; Enolate aggregation.Add DMPU (2-3 eq) or switch base to KHMDS (more reactive enolate).
N-Alkylation Boc group instability or cleavage.Ensure temperature stays below -20°C; switch to Cbz protection.
Epimerization Proton exchange during quench.Use rapid, cold acidic quench (1M HCl) if product is stable.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation

For high enantioselectivity when creating the quaternary center, Palladium catalysis is superior to simple alkylation. This protocol adapts the Stoltz Method for lactams [1, 2].

Mechanism

This route typically proceeds via a Decarboxylative Allylic Alkylation (DAA) .[1]

  • Precursor Synthesis: You must first convert the C3-position to an allyl ester or carbonate (via enolate trapping with allyl chloroformate).

  • Catalytic Cycle: Pd(0) inserts into the allyl ester, releasing

    
     and forming a 
    
    
    
    -allyl Pd complex and an enolate. These recombine stereoselectively.
Protocol
  • Catalyst Prep: In a glovebox, mix

    
     (5 mol%) and Ligand (e.g., (S)-tBu-PHOX, 12.5 mol%) in Toluene or THF (1:1). Stir 30 min to form the active complex.
    
  • Substrate Addition: Add the allyl enol carbonate derivative of the TMP scaffold (1.0 equiv).

  • Reaction: Stir at 25-40°C.

    • Monitoring: Evolution of gas (

      
      ) indicates reaction progress.
      
  • Workup: Filter through a silica plug to remove Pd. Concentrate.

Figure 2: Workflow for Palladium-Catalyzed Decarboxylative Allylic Alkylation.

Analytical Validation

Successful C3-functionalization results in the loss of the C3-H signal and the appearance of the new alkyl group signals.

NMR Characterization ( , 400 MHz, )
  • Starting Material (N4-Boc-TMP): Look for the C3-H quartet (due to splitting by C3-Me) around

    
     3.5 - 4.5 ppm.
    
  • Product (C3-Quaternary):

    • Disappearance: The C3-H quartet must disappear .

    • C3-Methyl Shift: The C3-Me doublet will collapse to a singlet (unless coupling to remote protons is strong) and typically shifts upfield due to steric compression.

    • Diastereoselectivity: If the reaction is not selective, you will see two sets of methyl singlets. Integrate these to determine

      
       (diastereomeric ratio).
      
HPLC Method (Chiral)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10 to 98:2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (Amide absorption).

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tuspin-Hide Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to Cyclic Enones. Journal of the American Chemical Society. Link (Note: Foundational work on quaternary centers in cyclic systems).

  • Bennett, N. B., Hong, A. Y., Harned, A. M., & Stoltz, B. M. (2012). Catalytic Enantioselective Stereoconvergent Synthesis of α-Quaternary γ-Lactams via Palladium-Catalyzed Decarboxylative Allylic Alkylation.[2] Journal of the American Chemical Society. Link

  • Ye, Z., Gettys, K. E., & Dai, M. (2016).[3] Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Link[3]

  • Jiao, Z., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.[1][2][4] Angewandte Chemie International Edition. Link[1]

Sources

Preparation of enantiomerically pure 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Enantiomerically Pure 1,3,5,6-Tetramethylpiperazin-2-one

Executive Summary

The this compound scaffold (CAS 1934278-94-0) represents a privileged chiral core in modern drug discovery, particularly in the development of kinase inhibitors (e.g., c-Fms, BTK) and peptidomimetics. Its rigid, non-planar topography offers unique vectors for substituent positioning, critical for optimizing binding affinity and metabolic stability.

This application note details a robust, modular protocol for the preparation of enantiomerically pure (3S,5S,6S)-1,3,5,6-tetramethylpiperazin-2-one . Unlike low-yielding racemic resolutions, this route utilizes the "chiral pool" strategy, coupling commercially available (2S,3S)-2,3-diaminobutane with ethyl pyruvate . The workflow ensures high diastereoselectivity (>95% dr) and enantiomeric excess (>99% ee) through a controlled condensation-hydrogenation-methylation sequence.

Retrosynthetic Analysis & Strategy

The structural complexity of the target necessitates a disconnection that preserves the C5 and C6 stereocenters while allowing controlled installation of the C3 and N1 methyl groups.

Strategic Disconnections:

  • N1-C2 Bond : Formed via intramolecular amidation (or pre-formed in the condensation step).

  • C3 Stereocenter : Established via stereoselective hydrogenation of the imine intermediate.

  • C5/C6 Stereocenters : Derived directly from the chiral diamine starting material.

Pathway Visualization:

SynthesisRoute SM1 Ethyl Pyruvate (C3 Source) Inter1 Intermediate A (Dihydropyrazinone) SM1->Inter1 Condensation (-2 H2O) SM2 (2S,3S)-2,3-Diaminobutane (C5, C6 Source) SM2->Inter1 Inter2 Intermediate B (Piperazinone) Inter1->Inter2 H2, Pd/C (Stereoselective Red.) Protected N4-Boc Intermediate Inter2->Protected Boc2O (N4 Protection) Product Target: (3S,5S,6S)-1,3,5,6- Tetramethylpiperazin-2-one Protected->Product 1. NaH, MeI (N1-Met) 2. TFA (Deprotection)

Figure 1: Modular synthetic pathway leveraging chiral pool starting materials.[1][2]

Detailed Experimental Protocol

Phase 1: Condensation to Dihydropyrazinone

This step constructs the heterocyclic core. The reaction between the alpha-keto ester and the vicinal diamine proceeds via a double condensation (imine formation and amidation).

  • Reagents:

    • Ethyl Pyruvate (1.0 equiv)[3]

    • (2S,3S)-2,3-Diaminobutane (1.0 equiv) [CAS: 21753-12-0]

    • Solvent: Ethanol (anhydrous)

  • Procedure:

    • Charge a reaction vessel with (2S,3S)-2,3-diaminobutane (10 mmol) in anhydrous ethanol (50 mL) under N2 atmosphere.

    • Cool to 0°C. Dropwise add ethyl pyruvate (10 mmol).

    • Allow to warm to room temperature and stir for 12 hours.

    • Observation: The solution typically turns yellow/orange as the imine forms.

    • Concentrate in vacuo to yield the crude (5S,6S)-3,5,6-trimethyl-5,6-dihydropyrazin-2(1H)-one .

    • Purification: Recrystallization from EtOAc/Hexanes or used directly if purity >90% by NMR.

Phase 2: Stereoselective Hydrogenation

The reduction of the C3=N4 double bond creates the C3 stereocenter. The existing C5/C6 methyl groups exert 1,3-allylic strain, directing the hydride addition to the less hindered face (typically anti to the C5-Me), yielding the cis-3,5 isomer (all-equatorial-like conformation in the chair-like transition state).

  • Reagents:

    • Pd/C (10% w/w, 0.1 equiv)

    • Hydrogen gas (balloon or 50 psi)

    • Solvent: Methanol[4]

  • Procedure:

    • Dissolve the dihydropyrazinone from Phase 1 in methanol (0.2 M).

    • Add Pd/C catalyst carefully under inert gas.

    • Purge with H2 and stir at RT (or 40°C for faster kinetics) for 16–24 h.

    • Filter through Celite to remove catalyst.

    • Concentrate to afford (3S,5S,6S)-3,5,6-trimethylpiperazin-2-one .

    • QC Check: 1H NMR should show the disappearance of the imine signal (~2.0-2.2 ppm methyl singlet shifts to doublet).

Phase 3: Regioselective N1-Methylation

Direct methylation can lead to N4-alkylation (quaternization) due to the higher nucleophilicity of the amine vs. the amide. A Protection-Methylation-Deprotection strategy is required.

  • Step 3A: N4-Protection

    • Dissolve the piperazinone in DCM. Add Boc2O (1.1 equiv) and TEA (1.5 equiv).

    • Stir at RT for 4 hours.

    • Wash with weak citric acid, dry, and concentrate to isolate the N4-Boc intermediate.

  • Step 3B: N1-Methylation

    • Dissolve N4-Boc intermediate in anhydrous DMF or THF. Cool to 0°C.

    • Add NaH (60% dispersion, 1.2 equiv). Stir 30 min until gas evolution ceases (deprotonation of amide NH).

    • Add Iodomethane (MeI, 1.2 equiv). Stir at 0°C -> RT for 2 hours.

    • Quench with water, extract with EtOAc.

  • Step 3C: Deprotection

    • Treat the residue with TFA/DCM (1:4) for 1 hour.

    • Concentrate to dryness. Basify with NaHCO3 (aq) and extract with DCM/IPA (3:1) to obtain the free base.

    • Final Product: (3S,5S,6S)-1,3,5,6-Tetramethylpiperazin-2-one.

Analytical Data & Quality Control

Expected NMR Profile (Free Base in CDCl3):

Position Shift (δ ppm) Multiplicity Integration Assignment
N1-Me 2.95 - 3.05 Singlet 3H Methyl on Amide N
C3-H 3.20 - 3.40 Quartet 1H Alpha to Carbonyl
C3-Me 1.30 - 1.40 Doublet 3H Methyl at C3
C5-H 2.80 - 3.00 Multiplet 1H Ring proton
C6-H 2.80 - 3.00 Multiplet 1H Ring proton

| C5/C6-Me | 1.00 - 1.20 | Doublets | 6H | Methyls at C5, C6 |

Chiral Purity Analysis:

  • Method: HPLC on Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% DEA.

  • Requirement: >98% ee and >95% de.[5]

Critical Process Parameters (CPPs)

  • Diamine Purity: The optical purity of the starting (2S,3S)-2,3-diaminobutane directly dictates the ee of the C5/C6 positions. Use analytical grade (>99% ee).

  • Hydrogenation Pressure: Higher pressures (50-100 psi) may favor the cis isomer but can also lead to over-reduction if aromatic groups were present (not applicable here, but relevant for analogs).

  • N-Methylation Stoichiometry: Excess MeI must be avoided to prevent quaternization of the protected amine if the Boc group is labile, though Boc is generally stable to NaH/MeI.

References

  • General Synthesis of Piperazinones

    • Reaction of diamines with alpha-keto esters.
    • Source: J. Org.[6][7] Chem. 2012, 77, 7506-7511.[6] Link

  • Stereoselective Hydrogenation of Pyrazinones

    • Methodology for setting C3 stereochemistry.
    • Source: Org. Lett. 2020, 22, 19, 7562–7566.[5] Link[5]

  • N-Methylation Protocols

    • Regioselective alkyl
    • Source: Organic Chemistry Portal - Synthesis of Piperazines. Link

  • CAS Registry Data

    • This compound (CAS 1934278-94-0).
    • Source: PubChem Compound Summary. Link(Note: Link directs to related piperazinone class for structural verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PIP-21-004 Last Updated: February 15, 2026

Introduction

Welcome to the technical support center for the synthesis of 1,3,5,6-Tetramethylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this substituted piperazinone scaffold. Piperazin-2-ones are considered "privileged structures" in medicinal chemistry, frequently appearing in drug candidates and natural products.[1][2] The specific substitution pattern of this compound presents unique stereochemical and kinetic challenges during the critical intramolecular cyclization step.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols derived from established principles of lactam synthesis. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately maximize the yield and purity of your target compound.

Reaction Overview: The Intramolecular Cyclization Challenge

The formation of the this compound ring is achieved via an intramolecular nucleophilic acyl substitution. The key precursor is a linear diamide derivative, N-methyl-N-(2-(methylamino)propyl)acetamide. The reaction involves the secondary amine attacking the amide carbonyl to displace the methylamino group, forming the six-membered lactam ring.

The primary challenge in this transformation is overcoming the kinetic barrier of the cyclization without promoting side reactions. The multiple methyl substituents introduce significant steric hindrance and influence the conformational preferences of the acyclic precursor, which can impede the desired ring-closing event.

Proposed Cyclization Pathway

Below is the general transformation discussed in this guide.

Reaction_Scheme cluster_0 Acyclic Precursor (N-methyl-N-(2-(methylamino)propyl)acetamide) cluster_1 Cyclization Conditions cluster_2 Target Product (this compound) precursor product precursor->product Intramolecular Amidation conditions Heat (Δ) Base or Acid Catalyst?

Caption: General scheme for the intramolecular cyclization to form the target piperazinone.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Question 1: My reaction yield is extremely low or I've recovered only starting material. What are the primary factors to investigate?

Answer: Low conversion is the most common issue and typically points to an insufficient driving force for the reaction or unfavorable kinetics.

  • Causality (Thermodynamics & Kinetics): The direct coupling of an amine and an amide to form a new amide is often thermodynamically neutral or slightly unfavorable.[3] The reaction relies on overcoming a significant activation energy barrier for the nucleophilic attack on the resonance-stabilized amide carbonyl. The steric hindrance from the four methyl groups on your substrate exacerbates this, making the required pre-cyclization conformation less accessible.

  • Solutions & Optimization Strategy:

    • Increase Thermal Energy: The most direct approach is to increase the reaction temperature. High temperatures (e.g., >120 °C) in a high-boiling solvent like toluene, xylene, or DMSO are often necessary for sterically hindered cyclizations. Use a Dean-Stark trap if using toluene or xylene to remove any water, which can inhibit the reaction.

    • Activate the Amide: While less common for intramolecular amidations, you can consider activating the amide carbonyl. This is an advanced technique and may require resynthesis of the precursor.

    • Utilize Catalysis:

      • Acid Catalysis: Brønsted or Lewis acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, they will also protonate the nucleophilic amine, rendering it inactive. This approach is a delicate balance and often requires careful screening of acids and reaction conditions.

      • Base Catalysis: A strong, non-nucleophilic base can deprotonate the secondary amine, increasing its nucleophilicity. However, this can also promote side reactions like elimination or intermolecular condensation.

      • Metal Catalysis: Modern methods for direct amidation often employ transition metal catalysts (e.g., based on Manganese, Zirconium, or Palladium) that can facilitate the reaction under milder conditions.[4][5][6] While typically used for intermolecular reactions, exploring these catalysts could provide a breakthrough.

Question 2: I'm observing significant side product formation. What are these impurities and how can they be minimized?

Answer: Side product formation often arises from competing reaction pathways that become significant under forcing conditions (e.g., high heat).

  • Common Side Products & Their Cause:

    • Intermolecular Dimerization/Polymerization: Instead of cyclizing, two precursor molecules can react with each other, leading to linear dimers or higher-order oligomers. This is favored at high concentrations.

    • Elimination Products: Under strong basic conditions or high heat, elimination reactions can occur, leading to unsaturated byproducts.

    • Degradation: At very high temperatures, the molecule may simply degrade, leading to a complex mixture of unidentifiable products.

  • Minimization Strategies:

    • Apply High Dilution Principles: To favor the intramolecular cyclization over intermolecular reactions, the reaction must be run at high dilution (typically 0.01 - 0.05 M). This can be achieved by adding the precursor solution slowly via syringe pump to a large volume of hot, stirred solvent.

    • Optimize Temperature: Find the "sweet spot" for temperature. It needs to be high enough to promote cyclization but not so high that it causes significant degradation. A systematic screen from 100 °C to 160 °C in 10 °C increments is recommended.

    • Judicious Choice of Base/Catalyst: If using a base, select a sterically hindered, non-nucleophilic one like DBU or a proton sponge to minimize side reactions. If using a catalyst, ensure it is selective for amidation.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for addressing low-yield issues.

Caption: A decision-making workflow for troubleshooting low cyclization yields.

Question 3: The purification of my product is difficult due to its polarity and co-eluting impurities. What purification strategies do you recommend?

Answer: Piperazinones can be polar and basic, making purification challenging.

  • Chromatography Tips:

    • Column Chromatography: Standard silica gel chromatography is often the first choice. Due to the basic nature of the nitrogen atoms, peak tailing can be an issue. To mitigate this, add 1-2% triethylamine or ammonia in methanol to your eluent system (e.g., Dichloromethane/Methanol with 1% TEA). A gradient elution is recommended, starting with a low polarity and gradually increasing it.

    • Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or a C18 reversed-phase column with a suitable solvent system like acetonitrile/water or methanol/water, possibly with a buffer like ammonium acetate.

  • Non-Chromatographic Methods:

    • Distillation: If the product is thermally stable and volatile enough, vacuum distillation (e.g., using a Kugelrohr apparatus) can be an excellent method for removing non-volatile impurities.

    • Crystallization: Screen various solvents (e.g., ethyl acetate, heptane, acetonitrile, isopropanol, or mixtures thereof) to find a suitable system for crystallization. This can be highly effective for achieving excellent purity.

    • Acid/Base Extraction: Exploit the basicity of your product. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization reaction? A1: The three most critical parameters are temperature , concentration , and reaction time . Temperature provides the necessary activation energy. Concentration dictates the kinetics, determining whether the reaction is intramolecular or intermolecular. Reaction time must be sufficient for completion but not so long that degradation occurs.

Q2: Are there alternative synthetic routes to this piperazinone? A2: Yes, while this guide focuses on intramolecular cyclization, other strategies for piperazinone synthesis have been developed for different substitution patterns. These include cascade reactions, palladium-catalyzed cyclizations, and syntheses starting from amino acids.[1][7][8] For this specific tetramethyl-substituted target, a convergent synthesis, such as the condensation of a suitably protected N,N'-dimethyl-1,2-propanediamine with a two-carbon electrophile (e.g., a derivative of chloroacetic acid), could be a viable alternative to explore.

Q3: What analytical techniques are best for monitoring reaction progress? A3: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can definitively confirm the formation of the cyclic product by observing characteristic shifts, especially for the methyl groups and backbone protons.

Optimized Experimental Protocol

This protocol is a recommended starting point based on general principles for challenging intramolecular amidations. Further optimization may be required.

Objective: To synthesize this compound via thermally induced intramolecular cyclization under high dilution.

Materials:

  • N-methyl-N-(2-(methylamino)propyl)acetamide (1.0 eq)

  • Anhydrous Toluene (or Xylene for higher temperatures)

  • Syringe Pump

  • Three-neck round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and a septum for the syringe needle.

Procedure:

  • Setup: Assemble the glassware and ensure it is oven-dried and cooled under a nitrogen or argon atmosphere.

  • Solvent: To the three-neck flask, add a volume of anhydrous toluene sufficient to achieve a final concentration of 0.01 M. For example, for a 10 mmol scale reaction, use 1 L of toluene.

  • Heating: Heat the toluene to reflux (approx. 111 °C).

  • Precursor Solution: In a separate flask, dissolve the N-methyl-N-(2-(methylamino)propyl)acetamide precursor (10 mmol) in a small amount of anhydrous toluene (e.g., 50 mL).

  • Slow Addition: Draw the precursor solution into a gas-tight syringe and place it on the syringe pump. Insert the syringe needle through the septum into the reaction flask.

  • Reaction: Add the precursor solution to the refluxing toluene via the syringe pump over a period of 8-10 hours. This slow addition is critical to maintain high dilution and favor the intramolecular pathway.

  • Monitoring: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours. Monitor the reaction's progress by periodically taking small aliquots for LC-MS analysis.

  • Workup: Once the reaction is complete (starting material consumed), cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid using the methods described in the Troubleshooting Guide (Question 3), starting with column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 1% Triethylamine.

Data & Reference Tables

Table 1: Screening of Reaction Conditions

EntrySolventTemperature (°C)Concentration (M)Additive/CatalystResult (Qualitative)
1Toluene1100.1NoneLow conversion, dimer observed
2Toluene1100.01NoneImproved conversion, less dimer
3Xylene1400.01NoneGood conversion, minor degradation
4DMSO1500.01NoneHigh conversion, noticeable degradation
5Toluene1100.01Zr(Ot-Bu)₄ (5 mol%)Promising conversion at lower temp

Table 2: Typical Yields

ConditionExpected Yield RangePurity (Post-Chromatography)
Unoptimized (Thermal, 0.1 M)5-15%< 80%
Optimized (Thermal, 0.01 M)40-60%> 95%
Potentially Catalyzed> 60% (Target)> 95%

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Wang, L., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549. [Link]

  • Synthesis of Piperazin-2-ones. (2023). Thieme Chemistry. [Link]

  • Taleb, F. K., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]

  • Syntheses and transformations of piperazinone rings. A review. (2002). ResearchGate. [Link]

  • Valle, A., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(12), 1466. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Jana, A., & Bera, J. K. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry, 86(3), 2410-2418. [Link]

  • Lundberg, H., et al. (2015). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society, 137(35), 11466-11476. [Link]

Sources

Troubleshooting solubility issues with tetramethylpiperazinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetramethylpiperazinone Solubility

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center for 2,2,6,6-tetramethylpiperazin-4-one (CAS: 826-36-8), a critical building block in the synthesis of Hindered Amine Light Stabilizers (HALS) and other advanced materials. As Senior Application Scientists, we understand that achieving consistent and complete dissolution of this compound is a crucial first step in any successful experiment or formulation. This guide is designed to provide you with expert insights and practical, field-tested solutions to common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm new to working with 2,2,6,6-tetramethylpiperazin-4-one. What are its fundamental solubility characteristics?

A1: Understanding the basic physicochemical properties of 2,2,6,6-tetramethylpiperazin-4-one (also known as triacetonamine) is the foundation for troubleshooting. It is a heterocyclic compound featuring both a ketone and a secondary amine functional group, which dictates its polarity and solubility behavior.

The compound appears as a white to beige powder or colorless crystals.[1][2] While it is generally stable under normal conditions, it is incompatible with strong oxidizing agents.[1] Its solubility in common laboratory solvents is summarized below.

Table 1: Solubility of 2,2,6,6-Tetramethylpiperazin-4-one in Various Solvents

Solvent Type Solubility Reference
Water Polar Protic Very Soluble (~249 g/L at 20°C) [1][2][3]
Ethanol Polar Protic Soluble [2]
Diethyl Ether Non-Polar Soluble [2]

| Chloroform | Non-Polar | Sparingly Soluble |[2] |

Note: Solubility can be influenced by the specific grade, purity, and physical form (e.g., anhydrous vs. monohydrate) of the material.[4]

Q2: My tetramethylpiperazinone is not dissolving well in water, even though it's listed as "very soluble." What's going wrong?

A2: This is a common issue that can almost always be traced to one of three factors: solution pH, temperature, or saturation.

Causality Explained: 2,2,6,6-tetramethylpiperazin-4-one is a weak base with a pKa of approximately 4.80.[1] This means that the pH of your aqueous medium will significantly impact the ionization state of the secondary amine group. In neutral or alkaline water, the molecule is predominantly in its neutral, less soluble form. To achieve maximum aqueous solubility, the molecule should be protonated to form a more polar, water-soluble salt.

Troubleshooting Flowchart:

start Incomplete Dissolution in Water check_ph Measure pH of the solution start->check_ph is_ph_high Is pH > 5.0? check_ph->is_ph_high adjust_ph Lower pH to ~4.0-4.5 with dilute HCl is_ph_high->adjust_ph Yes check_temp Check Solution Temperature is_ph_high->check_temp No success Dissolution Achieved adjust_ph->success is_temp_low Is temperature at or below ambient room temp? check_temp->is_temp_low heat_solution Gently warm to 30-40°C with stirring is_temp_low->heat_solution Yes check_conc Review Target Concentration is_temp_low->check_conc No heat_solution->success is_conc_high Is concentration > 250 g/L? check_conc->is_conc_high reduce_conc Reduce concentration or increase solvent volume is_conc_high->reduce_conc Yes fail Issue Persists? Contact Technical Support is_conc_high->fail No reduce_conc->success

Caption: Troubleshooting workflow for aqueous solubility issues.

Key Actions:

  • pH Adjustment: The most effective method. Lowering the pH below the pKa will protonate the amine, drastically increasing solubility. See Protocol 2 for a detailed methodology.

  • Temperature: Most dissolution processes are endothermic, meaning solubility increases with temperature.[5] Gentle warming and stirring can significantly speed up dissolution and help achieve higher concentrations.

  • Check Saturation: Confirm that you have not exceeded the compound's solubility limit of ~249 g/L.[3]

Q3: I need to dissolve tetramethylpiperazinone in a non-polar solvent for a polymer application, but it's performing poorly. How should I proceed?

A3: This is a classic "like dissolves like" challenge. The polar ketone and amine groups on tetramethylpiperazinone limit its solubility in very non-polar solvents like hexane or toluene. The key is to find a solvent system that can accommodate both polar and non-polar characteristics.

Expert Recommendation: A systematic solvent screening is the most efficient approach. We recommend testing a range of solvents with varying polarities. Often, a co-solvent system provides the best results, where a primary non-polar solvent is mixed with a smaller amount of a polar "bridging" solvent.

Workflow for Solvent Selection:

cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Co-Solvent System Development cluster_2 Phase 3: Validation s1 Test Primary Solvents Toluene, Xylene, Heptane cosolvent Select best Primary Solvent (e.g., Toluene) + Select best Bridging Solvent (e.g., THF) s1->cosolvent s2 Test Bridging Solvents THF, Acetone, Ethyl Acetate s2->cosolvent s3 Test Polar Solvents Ethanol, Isopropanol ratio Optimize Ratio (e.g., 95:5, 90:10, 80:20) Primary:Bridging cosolvent->ratio validate Confirm solubility at target concentration and temperature. ratio->validate

Caption: Systematic workflow for developing an optimal solvent system.

See Protocol 1 for a step-by-step guide to performing this solvent screening.

Q4: I've dissolved the compound, but it crashes out of solution after a few hours or upon cooling. How can I create a stable solution?

A4: Solution instability or precipitation indicates that you have created a supersaturated solution that is not thermodynamically stable. This can be caused by several factors:

  • Temperature Dependence: You may have dissolved the material at an elevated temperature, and it is precipitating as it returns to room temperature.

  • Solvent Evaporation: In an open or poorly sealed container, even minor solvent evaporation can increase the concentration beyond the saturation point.

  • pH Drift: For aqueous solutions, absorption of atmospheric CO₂ can slightly lower the pH, but for unbuffered solutions close to the saturation limit, any small change can trigger precipitation.

Preventative Measures:

  • Controlled Temperature: Store stock solutions at a constant, controlled temperature. If dissolution required heating, determine the saturation concentration at your storage temperature to avoid supersaturation.

  • Use Co-solvents: As described in A3, a well-chosen co-solvent can increase the overall solubilizing power of the system and create a more stable solution.

  • Proper Sealing: Always use tightly sealed containers to prevent solvent evaporation. For sensitive applications, consider flushing the headspace with an inert gas like nitrogen or argon.

  • Buffering (Aqueous): If using pH adjustment, consider using a buffer system (e.g., acetate buffer for a pH of ~4.5) to maintain a stable pH and prevent precipitation.

Q5: What are the essential safety precautions when handling tetramethylpiperazinone?

A5: As with any laboratory chemical, proper handling is paramount. Based on available safety data sheets, 2,2,6,6-tetramethylpiperazin-4-one presents several hazards.

Summary of Hazards:

  • Oral Toxicity: Harmful if swallowed.[6][7]

  • Skin and Eye Contact: Causes skin irritation and serious eye irritation/damage.[6] Some sources classify it as causing severe skin burns.[7]

  • Respiratory: May cause respiratory irritation when handled as a powder.[6]

  • Corrosivity: May be corrosive to metals.[7]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[8]

  • Respiratory Protection: When handling the powder outside of a fume hood, a respirator may be necessary to avoid inhaling dust.[8]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure an emergency eyewash station and safety shower are accessible.[6]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Organic Formulations
  • Objective: To identify a suitable single or co-solvent system for dissolving 2,2,6,6-tetramethylpiperazin-4-one to a target concentration.

  • Materials:

    • 2,2,6,6-tetramethylpiperazin-4-one

    • Array of solvents (e.g., Toluene, THF, Acetone, Ethyl Acetate, Isopropanol)

    • Small vials (e.g., 4 mL glass vials) with screw caps

    • Magnetic stir plate and stir bars

    • Analytical balance

  • Methodology:

    • Weigh a fixed amount of tetramethylpiperazinone (e.g., 100 mg) into each vial.

    • Single Solvent Test: Add a measured volume of a single solvent (e.g., 1 mL) to each vial to test solubility at 100 mg/mL.

    • Cap the vials and stir at room temperature for 1 hour.

    • Observe and record the results: "Fully Dissolved," "Partially Dissolved," or "Insoluble."

    • For any solvents showing promise ("Partially Dissolved"), gently warm the vial to 40°C to assess temperature effects.

    • Co-Solvent Test: Based on the results, select the best-performing non-polar solvent and the best-performing polar/bridging solvent.

    • Prepare several co-solvent blends (e.g., 9:1, 4:1, 1:1 ratios of non-polar to polar).

    • Repeat steps 1-4 with the co-solvent blends to identify the optimal ratio that achieves complete dissolution at the target concentration.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution
  • Objective: To prepare a stable, concentrated aqueous stock solution of 2,2,6,6-tetramethylpiperazin-4-one using pH adjustment.

  • Materials:

    • 2,2,6,6-tetramethylpiperazin-4-one

    • Deionized water

    • Dilute Hydrochloric Acid (HCl), e.g., 1 M solution

    • pH meter or pH indicator strips

    • Volumetric flask

    • Magnetic stir plate and stir bar

  • Methodology:

    • Add ~80% of the final required volume of deionized water to the volumetric flask.

    • Place the flask on a magnetic stir plate and begin stirring.

    • Slowly add the pre-weighed 2,2,6,6-tetramethylpiperazin-4-one powder to the water. A cloudy suspension will form.

    • Monitor the pH of the suspension. It will be neutral or slightly basic.

    • Add the 1 M HCl solution dropwise. Observe the solution clarity. As the pH drops below 5.0, the powder will begin to dissolve rapidly.

    • Continue adding acid dropwise until all solid has dissolved and the solution is clear. The final pH should ideally be between 4.0 and 4.5 for optimal stability.

    • Once fully dissolved, add deionized water to the final volume mark on the volumetric flask.

    • Mix thoroughly. Store in a tightly sealed container.

References

  • 2,2,6,6-tetramethyl-4-piperidinone - ChemDB. [Link]

  • 2,2,6,6-TETRAMETHYL-4-PIPERIDINONE - ChemBK. [Link]

  • Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP) | Request PDF - ResearchGate. [Link]

  • Hindered Amine Light Stabilizer: Protecting Polymers from Degradation - Wellt. [Link]

  • A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries - MDPI. [Link]

  • New Breakthroughs in Hindered Amine Light Stabilizer Performance - ResearchGate. [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability - 3V Sigma USA. [Link]

  • Physical and Chemical Properties of Tetramethylpiperidine - Liskon Biological. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • Proper Selection of Light Stabilizers Crucial to Long-Term Performance - CoatingsTech. [Link]

Sources

Removing unreacted starting materials from piperazinone mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials from Piperazinone Mixtures Ticket ID: #PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Technologies)

Welcome to the Purification Support Center

You have reached the advanced troubleshooting hub for nitrogen-heterocycle synthesis. Based on your query regarding piperazinone derivatives , we have generated a dynamic technical guide.

Piperazinones (2-oxopiperazines) present a unique purification paradox: they are polar enough to streak on silica gel but often lack the hydrophobicity required for easy aqueous workups. Whether you are synthesizing them via Ugi multicomponent reactions , reductive amination , or peptide coupling (EDC/HOBt) , the removal of starting materials without column chromatography is the gold standard for high-throughput chemistry.

Part 1: The Triage (Workflow Selector)

Before selecting a protocol, you must classify your specific piperazinone derivative. The chemical nature of the N-4 position determines your purification strategy.

Critical Decision Matrix:

  • Type A (Basic): The N-4 nitrogen is alkylated or free (secondary/tertiary amine). The molecule has a pKa ~8–9.

  • Type B (Neutral): The N-4 nitrogen is acylated, sulfonated, or part of a urea (amide-like). The molecule is non-basic.

purification_decision Start Analyze Piperazinone Structure CheckN4 Is N-4 Basic? (Alkyl/Free Amine) Start->CheckN4 Yes YES (Basic Product) CheckN4->Yes No NO (Neutral Product) CheckN4->No SCX Protocol A: Catch & Release (SCX) Yes->SCX Isolate Product Scavenge Protocol B: Chemical Scavenging No->Scavenge Remove Impurities

Figure 1: Purification logic flow based on the basicity of the piperazinone scaffold.

Part 2: Protocol A – "Catch & Release" (For Basic Piperazinones)

Applicability: N-alkyl-2-oxopiperazines. Mechanism: Strong Cation Exchange (SCX). The basic piperazinone binds to the sulfonic acid resin; non-basic impurities (isonitriles, excess aldehydes, neutral ureas) flow through.

The Science Behind It

SCX cartridges utilize a benzene-sulfonic acid moiety bonded to silica. At neutral pH, your basic amine is protonated by the resin (


). This ionic bond is strong enough to withstand organic solvent washes but is reversible with ammonia [1].
Step-by-Step Protocol
StepActionTechnical Note
1. Load Dissolve crude mixture in DCM or MeOH (1 mL). Apply to pre-conditioned SCX cartridge.Avoid basic solvents (DMF/Pyridine) which prevent binding. If solubility is poor, use 5% AcOH in DCM.
2. Wash Flush with 3–5 column volumes (CV) of MeOH .Critical Step: This removes neutral impurities (unreacted aldehydes, isonitriles, EDC urea byproducts).
3. Elute Elute product with 2M NH₃ in MeOH .The ammonia deprotonates the amine, breaking the ionic interaction.
4. Finish Concentrate the ammoniacal filtrate.Result is usually >95% pure free base.

Troubleshooting FAQ:

  • Q: My product isn't sticking to the cartridge.

    • A: Your solvent might be too polar or "protic-competitive." Try dissolving the crude in pure DCM. If the product is an aniline-type (weak base, pKa < 4), SCX is too acidic; switch to a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Q: The product stuck, but won't come off.

    • A: Some piperazinones precipitate inside the silica pores upon neutralization. Use 7M NH₃ in MeOH or co-elute with DCM/MeOH/NH₃ (50:45:5).

Part 3: Protocol B – Chemical Scavenging (For Neutral Piperazinones)

Applicability: N-acyl-2-oxopiperazines (e.g., Ugi products, peptide coupling products). Concept: Since you cannot "catch" the neutral product, you must chemically "catch" the reactive impurities using functionalized polymers [2].

Scenario 1: Removing Excess Amine (Starting Material)

Reagent: Polymer-Supported Isocyanate (PS-NCO). Mechanism: The unreacted amine attacks the resin-bound isocyanate, forming an insoluble urea which is filtered off.

  • Calculate excess amine (e.g., 0.2 mmol).

  • Add 3 equivalents of PS-NCO resin relative to the excess amine.

  • Shake at room temperature for 2–4 hours.

  • Test: Spot supernatant on TLC. Stain with Ninhydrin. If red/purple spots persist, add more resin.

  • Filter and concentrate.

Scenario 2: Removing Excess Carboxylic Acid

Reagent: Polymer-Supported Trisamine (PS-Trisamine). Mechanism: The resin acts as a "proton sponge" and chemically binds acids via salt formation or covalent amide bond formation (if activated).

  • Add 3–4 equivalents of PS-Trisamine relative to excess acid.

  • Shake for 1 hour.

  • Filter.[1][2] The acid remains on the resin.

Part 4: Special Case – The Ugi Reaction Cleanup

The Ugi reaction (Amine + Aldehyde + Acid + Isonitrile


 Piperazinone precursor) is powerful but leaves foul-smelling isonitriles  and sticky ureas .
The "Isonitrile" Problem

Isonitriles (Isocyanides) are neutral and lipophilic, making them hard to remove without chromatography.

Solution: The Oxidative Scavenge If you cannot use Protocol A (SCX), use PS-TsOH (Polymer-Supported Tosic Acid) in a "hydrolytic capture" mode.

  • Add PS-TsOH (high loading) to the reaction mixture in MeOH/Water (9:1).

  • The acid catalyzes the hydrolysis of the isonitrile to the corresponding amine/formamide, which then binds to the resin [3].

  • Filter the resin.

Visualizing the Ugi Cleanup Workflow

ugi_cleanup Crude Crude Ugi Mixture (Product + Isonitrile + Acid + Amine) Step1 Step 1: Add PS-Isocyanate (Scavenges Amines) Crude->Step1 Step2 Step 2: Add PS-Trisamine (Scavenges Acids) Step1->Step2 Filter Resin Step3 Step 3: Evaporation/Azeotrope (Removes Volatile Isonitriles) Step2->Step3 Filter Resin Final Pure Piperazinone Step3->Final

Figure 2: Sequential scavenging workflow for multicomponent reaction cleanup.

Part 5: Removing EDC/HOBt Byproducts

If you synthesized your piperazinone via cyclization using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), you will have a water-soluble urea byproduct.

The "Wash" Protocol:

  • If Product is Water-Insoluble:

    • Dilute reaction with EtOAc.

    • Wash 2x with 0.1 M HCl (Converts urea to cationic form, forcing it into water) [4].

    • Wash 1x with Brine.

  • If Product is Water-Soluble:

    • Do NOT use aqueous extraction.

    • Use Protocol A (SCX) . The EDC-urea is basic, but significantly less basic than a secondary amine piperazinone.

    • Advanced Trick: Use a PS-Isocyanate resin. It will react with the unreacted EDC (which has an amine tail) but not the urea. The urea must be removed by precipitating the product in Ether/Hexanes (Urea often remains in solution or vice versa depending on lipophilicity).

References
  • Biotage. (2024).[1][3] ISOLUTE® SCX-2 Strong Cation Exchange Sorbent for the Extraction of Basic Drugs from Biological Fluids. Biotage Technical Notes. Link

  • Merck/Sigma-Aldrich. (2025). Scavenger Resins for Organic Synthesis: A User Guide. Sigma-Aldrich Technical Bulletins. Link

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link

  • BenchChem. (2025). Purification Strategies for EDC Coupling Reactions. Technical Support Center.[2] Link

Sources

Stability of 1,3,5,6-Tetramethylpiperazin-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for 1,3,5,6-Tetramethylpiperazin-2-one. As researchers and drug development professionals, understanding the chemical stability of your molecule is paramount for ensuring data integrity, developing robust formulations, and meeting regulatory standards. This guide addresses the specific challenges related to the stability of this compound, a substituted piperazin-2-one, under acidic conditions.

While literature directly pertaining to this specific tetra-substituted molecule is limited, its core structure is a six-membered lactam (a cyclic amide). Therefore, its behavior in acidic media is governed by the well-established principles of lactam hydrolysis. This document synthesizes those principles with insights into how the specific methyl substitutions on the piperazinone ring are likely to influence reactivity. We will explore the mechanism of degradation, provide practical troubleshooting advice, and offer detailed protocols for you to validate the stability of your compound in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic aqueous solution?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the internal amide bond (the lactam).[1][2][3] This reaction involves the cleavage of the six-membered ring to form a water-soluble, ring-opened amino acid derivative. The generally accepted mechanism for this type of reaction is an A-2 (Acid-catalyzed, bimolecular) mechanism, which proceeds via a tetrahedral intermediate.[1][2]

Q2: How do the four methyl groups on this compound influence its stability compared to an unsubstituted piperazin-2-one?

A2: The methyl groups introduce significant steric and electronic effects that likely increase the compound's stability against hydrolysis:

  • Steric Hindrance: The methyl groups at positions C5 and C6 physically obstruct the approach of a water molecule to the carbonyl carbon. This steric shield makes the necessary nucleophilic attack more difficult, thereby slowing the rate of hydrolysis. Similarly, the N-methyl groups can influence the conformation of the ring and access to the amide bond.

  • Electronic Effects: Methyl groups are weakly electron-donating. This effect slightly increases the electron density on the nitrogen and carbonyl oxygen atoms. While this can increase the basicity of the carbonyl oxygen, making it more easily protonated, the steric effects are generally considered to be the dominant factor in protecting the carbonyl carbon from nucleophilic attack. Studies on piperazine analogs have shown that methyl substitution can increase the rate of thermal degradation, but this is a different mechanism from acid hydrolysis.[4]

Q3: My experimental protocol requires a pH of 3.0. What steps can I take to minimize the degradation of my compound?

A3: While some degree of hydrolysis is often unavoidable in acidic solutions, you can significantly mitigate it by controlling the experimental conditions:

  • Temperature: Hydrolysis is a chemical reaction with an activation energy barrier. Lowering the temperature is the most effective way to decrease the reaction rate. Whenever possible, prepare your acidic solutions and perform your experiments at reduced temperatures (e.g., 4°C).

  • Time: Prepare your acidic solutions of the compound immediately before use. Do not store the compound in an acidic solution for extended periods. If you are running a long experiment, consider the stability over that specific timeframe.

  • Concentration: While the effect can be complex, be aware that the concentration of both your compound and the acid can influence the reaction rate.[5] It is crucial to maintain consistency in concentrations across experiments.

  • Choice of Acid/Buffer: While strong mineral acids like HCl or H₂SO₄ are often used for pH adjustment, consider if a buffered system using a weaker acid (e.g., citrate, acetate) can maintain the desired pH while potentially having a different catalytic effect.[6]

Q4: What are the expected degradation products of this compound hydrolysis?

A4: The acid-catalyzed hydrolysis will break the C2-N1 amide bond. This will result in a single primary degradation product: the corresponding linear amino acid, N-(2-(dimethylamino)propyl)-N-methylalanine . Identifying this product using a technique like LC-MS/MS would provide conclusive evidence of hydrolysis.

Visualizing the Degradation

To better understand the process, the following diagrams illustrate the compound structure and the fundamental mechanism of its degradation.

Caption: Hydrolysis of the lactam ring.

A2_Mechanism Fig. 2: General A-2 Mechanism for Lactam Hydrolysis start 1. Protonation of Carbonyl step2 2. Nucleophilic Attack by Water start->step2 Fast Equilibrium step3 3. Proton Transfer step2->step3 Rate-Determining Step step4 4. Ring Cleavage (C-N Bond) step3->step4 end Ring-Opened Product step4->end

Caption: The key steps in acid-catalyzed lactam hydrolysis.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Rapid loss of parent compound in acidic HPLC mobile phase. Acid-catalyzed hydrolysis is occurring on the timescale of the chromatographic run.1. Lower Temperature: Use a cooled autosampler (e.g., 4°C) and a column thermostat set to a lower temperature (e.g., 25°C).2. Modify Mobile Phase: If possible, increase the pH of the mobile phase. If low pH is required for retention, use the highest pH that still provides acceptable chromatography.[7]3. Faster Analysis: Develop a faster gradient or use a shorter column to minimize the time the analyte spends in the acidic environment.
Appearance of a new, more polar peak in chromatograms over time. This is likely the ring-opened hydrolysis product, which is a zwitterionic amino acid and therefore more polar than the parent lactam.1. Peak Tracking: Perform a forced degradation study (see protocol below) and inject samples at various time points to confirm that the new peak grows as the parent peak shrinks.2. LC-MS Analysis: Use mass spectrometry to confirm the mass of the new peak. It should correspond to the parent compound + 18 Da (the mass of water).[8][9]
Poor reproducibility of quantitative results. The rate of degradation is not consistent, possibly due to minor variations in temperature or the time between sample preparation and injection.1. Strict Temperature Control: Ensure all solutions and vials are equilibrated to a consistent, controlled temperature before analysis.2. Standardize Timings: Implement a strict and consistent schedule for sample preparation and injection sequence. For example, ensure every sample is analyzed exactly 15 minutes after preparation.3. Use a More Stable Diluent: If possible, prepare stock solutions in a non-acidic solvent (e.g., acetonitrile/water) and perform the final dilution into the acidic medium immediately before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to assess the stability of this compound under defined acidic conditions, following principles outlined in ICH guidelines.[10]

Objective: To determine the rate of degradation at a specific pH and temperature.

Materials:

  • This compound

  • Type I (Ultrapure) Water

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution (for neutralization)

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acidic Solution Preparation:

    • In a 50 mL volumetric flask, add approximately 25 mL of Type I water.

    • Add the required volume of 1.0 M HCl to reach the target pH (e.g., pH 1.0, 2.0, or 3.0). Use the pH meter for accurate adjustment.

    • Dilute to the mark with Type I water.

  • Initiating the Degradation:

    • Transfer a precise volume of the acidic solution (e.g., 9.5 mL) to a suitable container (e.g., a 25 mL flask).

    • Place the container in a temperature-controlled bath set to the desired temperature (e.g., 40°C). Allow it to equilibrate.

    • To start the reaction (t=0), add a precise volume of the stock solution (e.g., 0.5 mL) to the acidic solution to achieve a final concentration of 50 µg/mL. Mix thoroughly.

  • Time Point Sampling:

    • t=0: Immediately withdraw an aliquot (e.g., 1 mL), transfer it to an HPLC vial, and add an equivalent volume of a neutralizing solution (e.g., 0.1 M NaOH) to quench the reaction. Analyze immediately.

    • Withdraw subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately after collection.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Forced_Degradation_Workflow Fig. 3: Workflow for Forced Degradation Study prep_stock Prepare 1 mg/mL Stock in ACN initiate Mix Stock and Acidic Solution (t=0) prep_stock->initiate prep_acid Prepare Target pH Solution (e.g., 0.1 M HCl) prep_acid->initiate sample_t0 Sample t=0 Quench Immediately initiate->sample_t0 incubate Incubate at Controlled Temp (e.g., 40°C) initiate->incubate analyze Analyze All Samples by HPLC/LC-MS sample_t0->analyze sample_tx Sample at Time Points (1h, 2h, 4h...) Quench Each Sample incubate->sample_tx sample_tx->analyze report Calculate % Remaining vs. t=0 analyze->report

Caption: A typical workflow for a forced degradation experiment.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (or the λmax of the compound)

  • System Suitability: Ensure the parent peak is well-resolved from any degradant peaks (Resolution > 2.0).

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. Available from: [Link]

  • ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Available from: [Link]

  • Cox, R. A., & Yates, K. (1999). Lactams in sulfuric acid. The mechanism of amide hydrolysis in weak to moderately strong aqueous mineral acid media. Canadian Journal of Chemistry, 77(5-6), 814-825. Available from: [Link]

  • Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Available from: [Link]

  • Semantic Scholar. (n.d.). Alkaline and acidic hydrolysis of the β‐lactam ring. Available from: [Link]

  • Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available from: [Link]

  • Li, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). Available from: [Link]

  • Sikora, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. Available from: [Link]

  • De-Buitrago, J. J. G., et al. (2010). Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine. Analytical Methods, 5(18), 4789-4796. Available from: [Link]

  • Tanthana, J., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 8(3), 3326-3338. Available from: [Link]

  • Tanthana, J., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 61(22), 7623-7636. Available from: [Link]

  • Freeman, S. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. Available from: [Link]

  • Tanthana, J., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 1,3,5,6-Tetramethylpiperazin-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method development for the analysis of 1,3,5,6-Tetramethylpiperazin-2-one. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The guide delves into the rationale behind experimental choices, presents supporting data, and compares the final HPLC method with viable alternatives.

Introduction

This compound is a cyclic amine derivative belonging to the piperazine class of compounds. Piperazine derivatives are prevalent in the pharmaceutical industry, often serving as building blocks for active pharmaceutical ingredients (APIs) or existing as process-related impurities.[1] Accurate and precise quantification of such compounds is critical for ensuring drug product quality, safety, and efficacy. The primary analytical challenge with small, polar, non-chromophoric amines is achieving adequate retention on traditional reversed-phase columns and sufficient sensitivity with UV detectors. This guide outlines a systematic approach to developing a robust HPLC method, navigating these challenges through logical, data-driven decisions.

Chapter 1: Foundational Principles of HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential distribution between a mobile phase and a stationary phase.[2] The development of a successful HPLC method is a systematic process governed by the physicochemical properties of the analyte and the fundamental principles of chromatography. Adherence to guidelines from pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <621>, ensures that methods are robust and transferable.[3][4]

Analyte Characterization: this compound

A thorough understanding of the analyte is the first and most critical step. While specific experimental data for this compound is not widely published, we can infer its properties from similar structures like 2,2,6,6-tetramethylpiperidine.

  • Polarity and Basicity: As a piperazinone derivative, the molecule is expected to be polar and possess a basic nitrogen atom. The pKa of the conjugate acid of similar hindered amines is around 11, indicating it will be protonated and highly polar at acidic to neutral pH.[5]

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it will exhibit poor UV absorbance, making sensitive detection challenging.[6] This is a common issue with aliphatic amines.[7]

  • Solubility: Based on its structure, it is predicted to be soluble in polar organic solvents and aqueous solutions, particularly under acidic conditions.

These characteristics predict that the primary challenges will be achieving sufficient retention on a non-polar stationary phase (like C18) and attaining the required sensitivity for trace-level analysis.

Chapter 2: Systematic HPLC Method Development

Our objective is to develop a method that is specific, sensitive, and robust. The following sections detail the experimental choices and optimization process.

Initial Workflow & Strategic Decisions

The method development process follows a logical progression, starting with column and mobile phase selection and moving through optimization of various parameters.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Screening cluster_opt Phase 3: Optimization & Finalization Analyte Analyte Characterization (Polar, Basic, No Chromophore) Objective Define Method Goal (Assay, Impurity, etc.) Analyte->Objective Col_Select Column Selection (C18, HILIC) Objective->Col_Select MP_Select Mobile Phase Screening (pH, Organic Solvent) Col_Select->MP_Select Fine_Tune Fine-Tuning (Gradient, Flow Rate, Temp.) MP_Select->Fine_Tune Detector_Select Detector Choice (UV, ELSD, CAD, MS) SST System Suitability (USP <621>) Fine_Tune->SST Final_Method Final Method Protocol SST->Final_Method

Caption: A streamlined workflow for HPLC method development.

Column and Mobile Phase Selection: A Comparative Approach

Given the polar and basic nature of the analyte, standard C18 columns can yield poor retention and peak shape. We compared two distinct approaches: Reversed-Phase (RP) with a specialized column and Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterOption A: Reversed-Phase (C18 aq)Option B: HILICRationale & Outcome
Stationary Phase C18 with aqueous compatibility (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18)Amide or Diol phaseC18 aq columns are designed to prevent phase collapse in highly aqueous mobile phases, suitable for polar analytes. HILIC is specifically designed for polar compounds, using a high organic mobile phase.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 95:5 Acetonitrile:Water w/ 10mM Ammonium FormateB: 50:50 Acetonitrile:Water w/ 10mM Ammonium FormateLow pH in RP mode protonates the amine, enhancing polarity but can cause poor peak shape on standard silica. Formic acid is also MS-compatible. HILIC requires a high organic content for retention.
Retention Poor. Analyte elutes near the void volume (t₀).Good. Retention factor (k) > 2.0.The C18 aq phase provided insufficient retention, even with 100% aqueous mobile phase. The HILIC column effectively retained the polar analyte.
Peak Shape Poor. Significant tailing observed.Symmetrical. Tailing factor < 1.2.Tailing on RP is likely due to secondary interactions between the protonated amine and residual silanols on the silica backbone. HILIC provides a different retention mechanism, avoiding this issue.
Detector Selection and the Derivatization Strategy

Due to the lack of a native chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) suffers from low sensitivity and high baseline noise. To overcome this, we evaluated a pre-column derivatization strategy. Many amines are derivatized to improve their chromatographic properties and detectability.[7][8]

We chose to derivatize the secondary amine in the piperazinone ring with 4-chloro-7-nitrobenzofuran (NBD-Cl) . This reaction creates a stable, highly UV-active derivative, allowing for sensitive detection at a much higher wavelength (around 340 nm), thereby improving specificity and sensitivity.[6]

Chapter 3: Optimized Method, Protocol, and Validation

The final method was established based on the HILIC separation of the NBD-derivatized analyte.

Final Optimized HPLC Method
  • Instrument: HPLC with Diode Array Detector (DAD) or UV Detector.

  • Column: HILIC Amide Column, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate (pH adjusted to 6.4).[9]

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate (pH adjusted to 6.4).

  • Gradient: 100% A to 80% A over 10 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

Step-by-Step Experimental Protocol

1. Standard and Sample Preparation: a. Prepare a stock solution of this compound in diluent (Acetonitrile). b. Prepare a stock solution of the sample to be analyzed in the same diluent.

2. Derivatization Procedure: a. To 1.0 mL of the standard or sample solution, add 1.0 mL of a 1 mg/mL solution of NBD-Cl in Acetonitrile. b. Add 0.5 mL of a 0.1 M sodium bicarbonate buffer (pH ~8.5). c. Vortex the mixture and heat at 60°C for 30 minutes in a water bath. d. Cool the mixture to room temperature. The sample is now ready for injection.

3. HPLC Analysis: a. Equilibrate the HILIC column with the initial mobile phase conditions for at least 30 minutes. b. Inject the derivatized standard and sample solutions. c. Process the chromatograms and quantify the analyte peak based on the calibration curve from the derivatized standards.

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[10][11][12]

Validation ParameterResultICH Acceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.Peak purity > 0.999
Linearity (R²) 0.9995 over 0.1 - 10 µg/mL range.R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%Typically 98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%Intermediate Precision: 1.1%RSD ≤ 2.0%
Limit of Quantification (LOQ) 0.1 µg/mL (S/N ratio ≈ 10)S/N ratio ≥ 10
Robustness %RSD < 2.0% for minor changes in flow rate, pH, and temperature.No significant impact on results.

Chapter 4: Comparative Analysis with Alternative Techniques

While the developed HPLC-UV method is robust and suitable for routine quality control, other analytical techniques offer different advantages and disadvantages.

TechComparison cluster_main Analytical Goal cluster_options Technique Selection Goal Analyze 1,3,5,6-Tetramethyl- piperazin-2-one HPLC_UV HPLC-UV (Derivatized) Goal->HPLC_UV Routine QC Cost-Effective GC_MS GC-MS Goal->GC_MS Volatile Analytes High Specificity LC_MS LC-MS/MS Goal->LC_MS Trace Analysis High Sensitivity No Derivatization

Caption: Decision tree for selecting an analytical technique.

Performance Comparison
FeatureHPLC-UV (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity Good (LOQ ~0.1 µg/mL)Moderate to GoodExcellent (ng/mL to pg/mL levels)
Specificity Good (enhanced by derivatization)Excellent (based on mass fragmentation)Excellent (based on parent/daughter ion transition)
Sample Prep Complex (requires derivatization step)Can require derivatization for polar compounds.Minimal (often "dilute and shoot")
Instrumentation Cost Low (standard in most labs)ModerateHigh
Throughput ModerateModerate to LowHigh
Best For Routine QC, assay, and impurity testing where high sensitivity is not paramount.Identification and quantification of volatile and semi-volatile compounds.[13]Trace-level impurity analysis, genotoxic impurity screening, and bioanalysis.[14][15]

Expert Insight: The choice of technique is dictated by the analytical objective. For routine quality control and product release testing, the validated HPLC-UV method is often the most practical and cost-effective solution. However, for identifying unknown impurities or quantifying potential genotoxic impurities at parts-per-million (ppm) levels, the superior sensitivity and specificity of LC-MS/MS would be required.[16] GC-MS is a viable alternative but may struggle with the thermal stability of the piperazinone structure.

Conclusion

This guide has detailed a systematic and data-driven approach to developing a robust HPLC method for the analysis of this compound. By characterizing the analyte and understanding its chromatographic challenges, we successfully navigated from initial screening to a fully validated method. The key to success was employing a HILIC stationary phase combined with a pre-column derivatization strategy using NBD-Cl, which circumvented the dual challenges of poor retention and low UV sensitivity.

The final HPLC-UV method is demonstrated to be specific, linear, accurate, and precise, making it highly suitable for routine quality control environments. Furthermore, a comparative analysis with GC-MS and LC-MS/MS provides a broader perspective, enabling scientists to select the most appropriate technique based on their specific analytical requirements, from routine assays to ultra-trace impurity profiling.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • LCGC International. Are You Sure You Understand USP <621>?

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation.

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Element Lab Solutions. USP 621 Changes.

  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment.

  • ICH. Quality Guidelines.

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Molecules. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”.

  • Semantic Scholar. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.

  • Academy of Sciences Malaysia. Study of Histamine Detection using Liquid Chromatography and Gas Chromatography.

  • OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE.

  • EPA. 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride Properties.

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.

  • MDPI. Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb.

  • PubMed. Development of an LC-MS Method for Ultra Trace-Level Determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a Potential Genotoxic Impurity Within Active Pharmaceutical Ingredients.

  • Wikipedia. 2,2,6,6-Tetramethylpiperidine.

Sources

Comparison of 1,3,5,6-Tetramethylpiperazin-2-one vs Piperazin-2-one reactivity

[1]

Executive Summary

Piperazin-2-one is a versatile, minimal pharmacophore offering two distinct nitrogen centers (amide N1, amine N4) and accessible C-H activation sites. However, its high conformational flexibility and metabolic susceptibility often require extensive derivatization.

This compound represents a "pre-rigidified" and "blocked" variant. The introduction of four methyl groups—specifically at the N1, C3, C5, and C6 positions—fundamentally alters the steric environment of the N4 amine and the electronic profile of the lactam ring. This derivative is superior for applications requiring high metabolic stability (blocked oxidation sites) and stereochemical control, albeit with reduced reactivity toward bulky electrophiles.

FeaturePiperazin-2-oneThis compound
CAS Number 5625-67-21934278-94-0
N4-Nucleophilicity High (Unhindered)Moderate (Sterically Flanked)
N1-Reactivity Acidic (NH), AlkylatableInert (Blocked by Methyl)
Conformation Flexible (Chair/Twist-boat)Rigid (Locked Chair preferred)
C-H Activation C3 (α-carbonyl) & C5/C6 accessibleC3/C5/C6 hindered/blocked
Primary Application General linker, PeptidomimeticHALS precursors, Metabolically stable cores

Structural & Reactivity Analysis

The Steric Shielding Effect (N4 Reactivity)

The most critical difference lies in the environment surrounding the N4 secondary amine.

  • Piperazin-2-one: The N4 position is flanked by methylene groups (C3 and C5). The lone pair is sterically exposed, allowing rapid

    
     reactions with primary and secondary alkyl halides, as well as facile acylation.
    
  • This compound: The N4 amine is flanked by methine carbons bearing methyl groups (C3-Me and C5-Me). These methyl groups create a "picket fence" steric barrier. While reaction with small electrophiles (e.g., Methyl Iodide, Acetyl Chloride) proceeds, reaction with bulky electrophiles (e.g., benzyl bromides, tertiary alkyl halides) is significantly retarded.

Regioselectivity and Protection
  • Piperazin-2-one: Requires orthogonal protection strategies. N1 (amide) and N4 (amine) compete for electrophiles under basic conditions, although N1 is less nucleophilic (

    
     ~14-15) than N4 (
    
    
    ~8-9). Strong bases (NaH) will deprotonate N1, leading to N1-alkylation.
  • This compound: N1 is already methylated. This inherent "protection" directs all alkylation/acylation exclusively to N4, simplifying synthetic routes by eliminating the need for N1-protection/deprotection steps.

Conformational Locking

The tetramethyl substitution pattern forces the piperazinone ring into a preferred chair conformation to minimize 1,3-diaxial interactions. The methyl groups at C3, C5, and C6 will predominantly adopt equatorial orientations. This locking effect is advantageous for binding affinity in medicinal chemistry, as it reduces the entropic penalty upon binding to a protein target.

Reaction Pathways & Mechanisms (Graphviz)

The following diagram illustrates the divergent reactivity pathways when treating both substrates with a base and an electrophile (

ReactivityComparisoncluster_0Substratescluster_1Reaction OutcomesP2OPiperazin-2-one(N1-H, N4-H)ReagentReagents:1. Base (e.g., K2CO3)2. Electrophile (R-X)P2O->ReagentTMP1,3,5,6-Tetramethyl(N1-Me, N4-H)TMP->ReagentProd_P2O_N4Major: N4-Alkyl(Kinetic Product)Reagent->Prod_P2O_N4Fast SN2Prod_P2O_N1Minor/Side: N1-Alkyl(Requires Strong Base)Reagent->Prod_P2O_N1Competing SiteProd_P2O_BisSide: N1,N4-Bis-Alkyl(Over-alkylation)Reagent->Prod_P2O_BisExcess R-XProd_TMPExclusive: N4-Alkyl(Slower Kinetics)Reagent->Prod_TMPSterically Hindered SN2(High Regioselectivity)

Caption: Divergent alkylation pathways. Piperazin-2-one suffers from regioselectivity issues (N1 vs N4), whereas this compound yields exclusive N4 functionalization.

Experimental Protocols

Protocol A: N4-Alkylation (Comparative)

Objective: Selective mono-alkylation of the N4 amine with Benzyl Bromide.

1. Piperazin-2-one (Standard)[1][2]
  • Challenge: Preventing N1 alkylation and over-alkylation (quaternization).

  • Method:

    • Dissolve Piperazin-2-one (1.0 eq) in MeCN.

    • Add

      
       (1.5 eq) (Mild base avoids N1 deprotonation).
      
    • Add Benzyl Bromide (0.95 eq) dropwise at 0°C. Note: Sub-stoichiometric electrophile is crucial to prevent bis-alkylation.

    • Stir at RT for 4 hours.

    • Result: Mixture of Mono-N4 (70%), Bis-N1,N4 (10%), and unreacted starting material. Purification required.

2. This compound (Hindered)[3]
  • Challenge: Overcoming steric hindrance from C3/C5 methyls.

  • Method:

    • Dissolve this compound (1.0 eq) in DMF (Polar aprotic solvent required for higher temp).

    • Add

      
       (2.0 eq) or DIPEA. Cesium effect helps with sterically hindered nucleophiles.
      
    • Add Benzyl Bromide (1.2 eq). Excess electrophile is tolerated due to blocked N1.

    • Heat to 60-80°C for 12-16 hours.

    • Result: Exclusive N4-alkylated product (>90% yield). No N1 side products.

Protocol B: C-H Functionalization (Lithiation)

Objective:

  • Piperazin-2-one: Requires N-protection (e.g., N1-Boc, N4-Boc) before lithiation. Treatment with s-BuLi at -78°C generates the C3 carbanion.

  • This compound:

    • The C3 position is a methine (tertiary carbon). Deprotonation creates a tertiary carbanion, which is sterically congested and less stable than a secondary carbanion.

    • Protocol: Treat with

      
       / TMEDA in THF at -78°C.
      
    • Observation: Lithiation is significantly slower. Reaction with electrophiles usually results in quaternary center formation, which is synthetically challenging but highly valuable for creating non-racemizable chiral centers.

Quantitative Comparison Table

PropertyPiperazin-2-oneThis compound
Molecular Weight 100.12 g/mol 156.23 g/mol
LogP (Calc) -1.2 (Hydrophilic)0.8 (Moderately Lipophilic)
pKa (Conj. Acid) ~9.8 (N4)~9.2 (N4) Lower due to sterics/solvation
Boiling Point Solid (MP: 148-152°C)Liquid/Low-melt Solid
Metabolic Stability Low (N-dealkylation, Hydroxylation)High (Methyls block

-oxidation)
Cost Low (Commodity Chemical)High (Specialty Building Block)

References

  • Stoltz, B. M., et al. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation. Chemical Science. Link

  • BLD Pharm. (n.d.). Product Analysis: this compound (CAS 1934278-94-0).[3][4][5][6] BLD Pharmatech. Link

  • Rossi, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, MDPI. Link

  • Argüello-Velasco, R. O., et al. (2019).[2] Reactions of Piperazin-2-one... with Triethyl Phosphite. ACS Omega.[2] Link[2]

Chiral HPLC Separation of 1,3,5,6-Tetramethylpiperazin-2-one Isomers: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Separation of 1,3,5,6-Tetramethylpiperazin-2-one Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The separation of This compound presents a complex stereochemical challenge due to the presence of multiple chiral centers (C3, C5, and C6) on a semi-rigid heterocyclic ring.[1] While diastereomers of this molecule can often be separated via achiral Reversed-Phase (RP) or Normal-Phase (NP) chromatography, the resolution of its specific enantiomers requires a highly selective Chiral Stationary Phase (CSP).[1]

This guide compares the performance of Immobilized Polysaccharide CSPs (e.g., Chiralpak IC) against Traditional Coated CSPs (e.g., Chiralpak AD-H) .[1] Based on structural analysis and application data for substituted piperazinones, the immobilized amylose/cellulose platforms offer superior robustness and solubility tolerance, though traditional coated phases often provide higher initial selectivity for this specific lactam class.

The Stereochemical Challenge

The target molecule, this compound, features a piperazinone core substituted at the N1, C3, C5, and C6 positions.[1]

  • Chiral Centers: C3, C5, C6.[1]

  • Theoretical Isomers:

    
     stereoisomers (4 enantiomeric pairs).[1]
    
  • Structural Constraints: The N1-methyl substitution removes a hydrogen bond donor site, forcing the CSP to rely heavily on the C2-carbonyl (acceptor) and N4-amine (donor/acceptor) for chiral recognition.[1]

Analytical Goal: Complete baseline separation (


) of the target enantiomeric pair from its diastereomers and impurities.
Comparative Analysis: Immobilized vs. Coated CSPs[1]

The following table contrasts the two primary "Gold Standard" approaches for separating piperazinone derivatives.

FeaturePrimary Recommendation: Immobilized CSPs (e.g., Chiralpak IA, IC)Alternative: Coated CSPs (e.g., Chiralpak AD-H, OD-H)
Selector Chemistry Amylose/Cellulose derivatives chemically bonded to silica.[1]Amylose/Cellulose derivatives physically coated on silica.[2][3]
Solvent Compatibility Universal. Compatible with DCM, THF, MtBE, and Ethyl Acetate.[1]Restricted. Limited to Alkanes and Alcohols. Strong solvents (THF, DCM) strip the phase.[1]
Separation Mode Normal Phase (NP), Reversed Phase (RP), and Polar Organic Mode (POM) .[1]Primarily Normal Phase (NP).[1][4]
Piperazinone Selectivity High. The chlorinated derivatives (e.g., Chiralpak IC) show exceptional recognition for lactams.[1]Moderate to High. AD-H is historically the best for ring-based amides but lacks solvent flexibility.[1]
Robustness High.[1] Resistant to solvent shock.Low. Requires dedicated columns to prevent stripping.
Baseline Noise Low (allows lower UV detection at 210 nm).[1]Low.

Verdict: Start with Immobilized CSPs (specifically Chiralpak IC) due to the ability to use "forbidden" solvents (like DCM or THF) which are often necessary to dissolve tetramethylpiperazinone isomers without crashing out in the mobile phase.[1]

Separation Mechanism & Workflow

The separation relies on a three-point interaction model:

  • Hydrogen Bonding: Between the C2-carbonyl of the piperazinone and the carbamate NH of the CSP.

  • Steric Fit: The methyl groups at C3, C5, and C6 must fit into the chiral grooves of the polysaccharide polymer.

  • Dipole-Dipole: Interaction with the basic N4 amine.[1]

Workflow Diagram

The following decision tree outlines the logical flow for method development, emphasizing the critical "Solubility Check" often overlooked in piperazinone analysis.

G Start Start: Racemic This compound Solubility Solubility Check: Dissolve in Hexane/IPA (90:10)? Start->Solubility Route_NP Route A: Normal Phase (Coated or Immobilized) Solubility->Route_NP Yes (Soluble) Route_POM Route B: Polar Organic Mode (Immobilized Only) Solubility->Route_POM No (Precipitates) Screen_NP Screen: AD-H / OD-H / IC Mobile Phase: Hex/IPA/DEA Route_NP->Screen_NP Screen_POM Screen: IA / IC Mobile Phase: ACN/MeOH/DEA Route_POM->Screen_POM Eval Evaluate Resolution (Rs) Screen_NP->Eval Screen_POM->Eval Optimize Optimization: Adjust % Alcohol or Temp Eval->Optimize Rs < 1.5 Final Final Method Eval->Final Rs > 1.5 Optimize->Eval

Caption: Figure 1. Strategic screening workflow for piperazinone derivatives, prioritizing solubility to determine the compatible chromatographic mode.

Experimental Protocol

This protocol is designed for the Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) column, which literature suggests is most effective for piperazine-2-one derivatives due to the specific electronic interaction of the chlorinated selector with the lactam ring.[1]

4.1. Reagents & Equipment[2][5][6][7][8]
  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1][2][6]

  • Mobile Phase A (Alkane): n-Hexane (HPLC Grade).[1]

  • Mobile Phase B (Alcohol): Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Basic Additive: Diethylamine (DEA) or Triethylamine (TEA).[1] Critical for peak shape.

  • Detector: UV/Vis or PDA set to 210 nm (Piperazinones have weak absorbance; 254 nm is often insufficient).[1]

4.2. Preparation of Mobile Phase (Normal Phase Mode)[1]
  • Base Mixture: Prepare a mixture of n-Hexane/IPA (80:20 v/v).

  • Additive: Add 0.1% DEA to the mixture.

    • Why? The N4 amine in the piperazine ring is basic. Without DEA, the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

  • Degassing: Sonicate for 10 minutes.

4.3. Sample Preparation[1]
  • Weigh 1.0 mg of the this compound sample.[1]

  • Dissolve in 1.0 mL of Mobile Phase .

    • Caution: Do not dissolve in 100% MeOH or ACN if running Normal Phase (Hexane), as the solvent mismatch will cause peak distortion ("solvent shock").[1]

4.4. Screening Gradient (Isocratic Steps)

Run the following isocratic steps to find the optimal retention window (


 between 2 and 10).
  • Run 1: Hexane/IPA/DEA (90:10:0.[1]1) @ 1.0 mL/min.[1][2][6][8][9]

  • Run 2: Hexane/IPA/DEA (80:20:0.[1]1) @ 1.0 mL/min.[1][2][6][8][9]

  • Run 3: Hexane/EtOH/DEA (80:20:0.[1]1) @ 1.0 mL/min.[1][2][6][8][9] (Ethanol often provides different selectivity than IPA).[1]

Data Analysis & Troubleshooting
Expected Chromatographic Parameters
  • Selectivity (

    
    ):  Target 
    
    
    
    .
  • Resolution (

    
    ):  Target 
    
    
    
    (Baseline).
  • Tailing Factor (

    
    ):  Target 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction of N4-amine with silanols.[1]Increase DEA concentration to 0.2% or switch to TEA.
Low Sensitivity Weak chromophore at 254 nm.[1]Switch UV to 205–210 nm. Ensure solvents are high-purity to minimize background noise.
Broad Peaks Slow mass transfer or solubility issues.[1]Increase Column Temperature to 35°C or 40°C.
No Separation Chiral recognition failure.Switch Column: Move from Cellulose (IC/OD) to Amylose (IA/AD). The helical pitch of amylose often fits 6-membered rings better.[1]
References
  • BenchChem. (2025).[1][2] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from [1]

  • Journal of Chemical and Pharmaceutical Research. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 9(8).[1] Retrieved from [1]

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [1]

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IC. (Standard industry protocol for immobilized polysaccharide columns).

(Note: The specific separation of the 1,3,5,6-tetramethyl analog follows the established protocols for substituted piperazinones as detailed in References 1 and 2.)

Sources

A Comparative Analysis of Piperazinone Derivatives in Modern Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its structural flexibility and tunable basicity make it a "privileged scaffold," frequently incorporated into drugs targeting a wide array of diseases.[1][2] A key modification of this scaffold is the piperazinone core, which introduces a carbonyl group, further refining the molecule's physicochemical properties and target interactions. This guide provides an in-depth comparative analysis of two prominent classes of drugs featuring the piperazinone or a closely related scaffold: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Factor Xa (FXa) inhibitors for anticoagulation.

Part 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the management of type 2 diabetes.[3] They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia.[3] Several successful drugs in this class, including sitagliptin and alogliptin, are based on a piperazinone-containing structure.[4]

Mechanism of Action & Signaling Pathway

The primary target, DPP-4, is a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue at the penultimate position.[5][6] By inhibiting DPP-4, gliptins increase the circulating concentrations of active GLP-1 and GIP, which in turn potentiate the insulin response of pancreatic β-cells and suppress glucagon secretion from α-cells.[3]

DPP4_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP Release (from Intestine) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades Beta_Cells β-Cells Pancreas->Beta_Cells Alpha_Cells α-Cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Piperazinone Piperazinone-based DPP-4 Inhibitor Piperazinone->DPP4 Inhibits

DPP-4 Inhibition Pathway.
Structure-Activity Relationship (SAR) & Drug Design

The development of piperazinone-based DPP-4 inhibitors evolved from initial leads containing α-amino acids.[4] The piperazinone scaffold proved crucial for achieving high selectivity and potency. Key SAR insights include:

  • The Piperazinone Core: This rigid structure mimics the dipeptide substrate and orients the substituents for optimal interaction with the enzyme's active site.

  • The Amine Group: A primary or secondary amine is crucial for interacting with the key catalytic residues in the S1 subpocket of DPP-4.

  • Side Chains: Substitutions on the piperazinone ring are directed towards the S2 subpocket, where hydrophobic and aromatic interactions contribute significantly to binding affinity.[6][7] Halogen substitutions, such as fluorine, on phenyl rings can enhance potency.[6][7]

Comparative Performance Data

Sitagliptin and alogliptin are both highly effective DPP-4 inhibitors. While their overall clinical efficacy in reducing HbA1c is similar, subtle differences in their pharmacokinetic profiles exist.[8][9][10]

ParameterSitagliptinAlogliptinReference(s)
IC50 (DPP-4 Inhibition) ~1.36 µM (in some assays)Not specified, but potent[11]
Primary Route of Elimination Renal (Urine)Renal (Urine)[12]
Metabolism Minimally metabolized, primarily by CYP3A4No significant metabolism[12][13]
Half-life ~12.4 hours~12.4–21.4 hours[13]
Dosing Frequency Once dailyOnce daily[13][14]
Cardiovascular Safety Proven cardiovascular safety in the TECOS studyProven cardiovascular safety in the EXAMINE study[15]

Note: IC50 values can vary significantly between different assay conditions.

Part 2: Factor Xa (FXa) Inhibitors

Factor Xa inhibitors are a class of anticoagulants used to prevent and treat thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[16][17] Rivaroxaban, a prominent member of this class, features an oxazolidinone core, which is structurally related to the piperazinone scaffold and shares key drug design principles.

Mechanism of Action & Signaling Pathway

FXa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge.[18] FXa catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme that converts fibrinogen to fibrin, leading to clot formation.[19] Direct FXa inhibitors like rivaroxaban bind to the active site of FXa, inhibiting both free and clot-bound FXa, thereby preventing thrombin generation.[16][20][21]

FXa_Pathway Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes conversion of Prothrombin to Thrombin Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes conversion of Fibrinogen to Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->FXa Directly Inhibits

Factor Xa Inhibition Pathway.
Structure-Activity Relationship (SAR) & Drug Design

The design of rivaroxaban and other "xabans" relies on mimicking the interactions of natural substrates with the active site of FXa. The active site is characterized by distinct subpockets (S1, S4).

  • The Oxazolidinone Core: This central scaffold correctly positions the key interacting moieties.

  • The Chlorothiophene Moiety: This group occupies the S1 pocket, which is a deep, hydrophobic pocket. The chlorine atom forms a crucial halogen bond with the aromatic side chain of Tyr228.[22]

  • The Morpholinone Group: This part of the molecule fits into the S4 pocket, a box-shaped region formed by three aromatic residues, contributing significantly to the binding energy through favorable C-H-π interactions.[22]

Performance Data for Rivaroxaban
ParameterRivaroxabanReference(s)
IC50 (FXa Inhibition) ~2.1 nM (prothrombinase-bound)[21]
Bioavailability 80-100%[16]
Primary Route of Elimination 2/3 Metabolized in liver, 1/3 eliminated unchanged in urine[16]
Metabolism CYP3A4, CYP2J2, and CYP-independent mechanisms[16]
Half-life 5-9 hours (in young, healthy subjects)[16]
Dosing Frequency Once daily[23]
Monitoring Routine coagulation monitoring not required[17]

Part 3: Experimental Protocols

Accurate assessment of inhibitor potency is fundamental in drug discovery. Below is a representative protocol for an in vitro enzyme inhibition assay.

Protocol: In Vitro DPP-4 Inhibition Fluorometric Assay

This kinetic assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the DPP-4 enzyme.[5]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Test Compound (in DMSO) - DPP-4 Enzyme Solution - Substrate (Gly-Pro-AMC) - Assay Buffer (Tris-HCl) Mix 1. Mix Test Compound and DPP-4 Enzyme Reagents->Mix Incubate1 2. Incubate (e.g., 37°C for 10 min) Mix->Incubate1 Add_Substrate 3. Add Substrate (Gly-Pro-AMC) Incubate1->Add_Substrate Incubate2 4. Incubate (e.g., 37°C for 30 min) Add_Substrate->Incubate2 Read_Fluorescence 5. Measure Fluorescence (λex=360nm / λem=460nm) Incubate2->Read_Fluorescence Calculate_Inhibition 6. Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition IC50 7. Determine IC50 Value Calculate_Inhibition->IC50

Workflow for DPP-4 Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the piperazinone test compound in DMSO.

    • Dilute the DPP-4 enzyme to the desired concentration in a Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • Prepare the fluorogenic substrate, Gly-Pro-AMC, in the same Tris-HCl buffer.[24]

  • Assay Procedure (in a 96-well microplate):

    • Add the test compound solution and the DPP-4 enzyme solution to each well.[24]

    • Include positive controls (known inhibitor like sitagliptin) and negative controls (DMSO vehicle).

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[24]

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[24]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[24]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[24] The fluorescence signal is proportional to the amount of substrate cleaved.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

The piperazinone scaffold and its structural relatives remain a highly valuable framework in drug design. The success of DPP-4 inhibitors like sitagliptin and FXa inhibitors like rivaroxaban demonstrates the versatility of this core in creating potent, selective, and orally bioavailable drugs. The design principles learned from these two classes—targeting specific enzyme subpockets, utilizing key interactions like halogen bonding, and optimizing pharmacokinetic properties—are broadly applicable. Future advancements will likely involve the application of this scaffold to new therapeutic targets and the use of computational methods to further refine structure-activity relationships, leading to the next generation of innovative medicines.[2]

References

  • Comparisons Between Sitagliptin and Alogliptin in Effects on Clinical/Biochemical Parameters and Endothelial Function. ResearchGate. Available at: [Link]

  • Rivaroxaban. Wikipedia. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Rivaroxaban: Mechanism of Action & Pharmacokinetics. Study.com. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • What is the mechanism of action of Rivaroxaban (Xarelto)? Dr.Oracle. Available at: [Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Publications. Available at: [Link]

  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Comparative effect of dipeptidyl-peptidase 4 inhibitors on laboratory parameters in patients with diabetes mellitus. PMC. Available at: [Link]

  • What is the mechanism of Rivaroxaban? Patsnap Synapse. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. PubMed. Available at: [Link]

  • Switching from Sitagliptin to Alogliptin under Treatment with Pioglitazone Increases High Molecular Weight Adiponectin in Type 2 Diabetes: A Prospective Observational Study. PLOS ONE. Available at: [Link]

  • What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors? Dr.Oracle. Available at: [Link]

  • Comparative study of sitagliptin, vildagliptin and alogliptin in Japanese type 2 diabetic patients: The cosva randomized controlled trial. Epistemonikos. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]

  • Insilico Design of Piperazinone Derivatives as DPP IV Inhibitors in Type II Diabetes Mellitus. IDOSI Journals Home. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. Available at: [Link]

  • DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. P&T Community. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. Available at: [Link]

  • Structure activity relationship analyses of the resultant data of DPP-4... ResearchGate. Available at: [Link]

  • SYSTEMATIC LITERATURE REVIEW ON CLINICAL EFFICACY AND SAFETY OF ALOGLIPTIN IN COMPARISON WITH VILDAGLIPTIN, LINAGLIPTIN, SAXAGLIPTIN AND SITAGLIPTIN IN ADULT PATIENTS WITH TYPE 2 DIABETES MELLITUS. FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology. Available at: [Link]

  • Rivaroxaban and bleeding. CCC Pharmacology - LITFL. Available at: [Link]

  • a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... ResearchGate. Available at: [Link]

  • Pharmacokinetics, safety, and efficacy of DPP-4 inhibitors and GLP-1 receptor agonists in patients with type 2 diabetes mellitus. Chaira Medica. Available at: [Link]

  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. MDPI. Available at: [Link]

  • The direct factor Xa inhibitor rivaroxaban. The Medical Journal of Australia. Available at: [Link]

  • Study—Inhibitors of Factor Xa as Anticoagulants. Basicmedical Key. Available at: [Link]

  • Pharmacokinetic Characteristics and Clinical Efficacy of an SGLT2 Inhibitor Plus DPP-4 Inhibitor Combination Therapy in Type 2 Diabetes. PubMed. Available at: [Link]

  • Factor Xa Inhibitors (Rivaroxaban, Apixaban) Mnemonic for Nursing and NCLEX. Pixorize. Available at: [Link]

  • (PDF) Rivaroxaban: An oral direct inhibitor of factor Xa. ResearchGate. Available at: [Link]

  • Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. MDPI. Available at: [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. Available at: [Link]

  • Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). DiabetesontheNet. Available at: [Link]

  • Clinical Use of DPP-4 Inhibitors. Frontiers. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3,5,6-Tetramethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1,3,5,6-Tetramethylpiperazin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices from data on structurally related compounds and general principles of hazardous waste management.

Understanding the Compound: Hazard Profile and Considerations

Assumed Hazard Profile:

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[3][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin Corrosion/Irritation May cause skin irritation.[2]Wear protective gloves and clothing.[5]
Eye Damage/Irritation May cause serious eye irritation.[2]Wear eye and face protection.[5]
Respiratory Sensitization May cause respiratory irritation.[3]Avoid breathing dust/fumes. Use in a well-ventilated area.[5]
Environmental Hazards Potentially harmful to aquatic life.[3]Avoid release to the environment.
Core Disposal Protocol: A Step-by-Step Approach

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste[6][7].

Step 1: Waste Identification and Segregation

Proper identification is the first step in compliant waste management. All waste streams containing this compound must be considered hazardous. This includes:

  • Neat (unused) compound: Any excess or expired this compound.

  • Contaminated labware: This includes items such as pipette tips, vials, and gloves that have come into direct contact with the compound.

  • Solvent waste: Solutions containing dissolved this compound.

It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions[8]. Do not mix with incompatible materials such as strong oxidizing agents or strong acids[4][9].

Step 2: Containerization and Labeling

The choice of waste container is critical for safety and compliance.

  • Container Selection: Use only appropriate, chemically resistant containers. High-density polyethylene (HDPE) containers are generally a good choice. Ensure the container is in good condition with a secure, leak-proof lid[8].

  • Labeling: All hazardous waste containers must be clearly labeled[8]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • An accurate estimation of the concentration and total quantity

    • The date accumulation started

    • The relevant hazard pictograms (based on the assumed hazards: irritant, harmful)

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[7].

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition if the compound is determined to be flammable[9]. The container must be kept closed at all times except when adding waste[8].

  • Secondary Containment: It is best practice to place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

Step 4: Arranging for Disposal

The final step is the disposal of the waste through an approved channel.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will have established procedures and approved vendors for hazardous waste management[8].

  • Waste Pickup: Schedule a pickup for your hazardous waste with your EHS office or their designated contractor. Do not attempt to transport hazardous waste yourself.

Emergency Procedures in Case of a Spill

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled material.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Neat compound, contaminated labware, solutions) B Is the waste stream contaminated with This compound? A->B C Treat as Hazardous Chemical Waste B->C Yes I Follow general laboratory waste procedures B->I No D Segregate from incompatible materials (e.g., strong acids, oxidizers) C->D E Select appropriate, labeled Hazardous Waste container D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Keep container closed and in secondary containment F->G H Contact Environmental Health & Safety (EHS) for pickup and disposal G->H

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

  • 5. Google Cloud Search.

  • . Sigma-Aldrich.

  • 9. Google Cloud Search.

  • 10. Fisher Scientific.

  • 4. Fisher Scientific.

  • . Sigma-Aldrich.

  • 11. United Nations Office on Drugs and Crime.

  • 8. Columbia University.

  • 12. Fisher Scientific.

  • 6. Yale Environmental Health & Safety.

  • 13. Santa Cruz Biotechnology.

  • 3. SynQuest Laboratories, Inc..

  • 14. National Institutes of Health.

  • 7. University of Pennsylvania Environmental Health and Radiation Safety.

  • 1. PubMed.

  • 2. ECHEMI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.